Melogliptin
Beschreibung
Eigenschaften
IUPAC Name |
(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYGLDMGERSRPC-FQUUOJAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868771-57-7 | |
| Record name | Melogliptin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MELOGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Melogliptin's In Vitro Mechanism of Action: A Technical Guide to Dipeptidyl Peptidase-4 Inhibition
Executive Summary: Melogliptin, developed by Glenmark Pharmaceuticals, is a member of the gliptin class of oral antihyperglycemic agents that acts as a selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] While specific public data on the in vitro potency of this compound is limited, early clinical studies have demonstrated over 90% inhibition of the DPP-4 enzyme.[2][3] This technical guide elucidates the in vitro mechanism of action of this compound by drawing upon the well-established pharmacology of the DPP-4 inhibitor class. The core mechanism involves the competitive and reversible inhibition of the DPP-4 enzyme, which leads to an increase in the bioavailability of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). This, in turn, enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control. This document provides a detailed overview of the underlying signaling pathways, representative quantitative data for DPP-4 inhibition, and comprehensive experimental protocols for the in vitro characterization of DPP-4 inhibitors like this compound.
The Core Mechanism: Inhibition of Dipeptidyl Peptidase-4
This compound targets and inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), a serine protease that is ubiquitously expressed throughout the body. The primary role of DPP-4 in glucose homeostasis is the rapid inactivation of the incretin hormones GLP-1 and GIP. These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in regulating blood glucose levels.
By inhibiting DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their physiological effects. This leads to:
-
Glucose-dependent insulin secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.
-
Suppression of glucagon secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state.
This dual action on insulin and glucagon levels helps to maintain glucose homeostasis and reduce hyperglycemia in patients with type 2 diabetes.
Quantitative Analysis of DPP-4 Inhibition
The in vitro potency of DPP-4 inhibitors is typically quantified by determining their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). While specific values for this compound are not publicly available, the following table presents representative data for other well-characterized DPP-4 inhibitors to illustrate the typical potency range for this class of drugs.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| Sitagliptin (B1680988) | Human DPP-4 | 19 | - | Competitive |
| Vildagliptin (B1682220) | Human DPP-4 | 34 | - | Competitive |
| Saxagliptin | Human DPP-4 | 26 | 1.3 | Competitive, Reversible |
| Alogliptin | Human DPP-4 | <10 | - | Competitive, Reversible |
| Linagliptin | Human DPP-4 | 0.14 | - | Competitive |
Data compiled from publicly available literature for illustrative purposes.[4][5]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the mechanism of action of DPP-4 inhibitors like this compound.
DPP-4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [Gly-Pro-AMC])
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.
-
In a 96-well microplate, add the diluted test compound, recombinant human DPP-4 enzyme, and assay buffer. Include wells with no inhibitor (positive control) and wells with no enzyme (background control).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Enzyme Kinetics and Determination of Inhibition Type
Objective: To determine the kinetic parameters of DPP-4 inhibition (e.g., Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Procedure:
-
Perform the DPP-4 enzyme inhibition assay as described above, but with varying concentrations of both the test compound and the substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots.
-
For competitive inhibition, the Lineweaver-Burk plot will show lines with different slopes intersecting on the y-axis.
-
The inhibition constant (Ki) can be calculated from the slopes of these lines.
Cell-Based Incretin Signaling Assay
Objective: To assess the effect of DPP-4 inhibition on incretin-mediated signaling in a cellular context.
Materials:
-
A suitable cell line expressing the GLP-1 receptor (e.g., CHO-K1 or HEK293 cells)
-
GLP-1 peptide
-
Test compound (e.g., this compound)
-
DPP-4 enzyme
-
cAMP assay kit
-
Cell culture reagents
Procedure:
-
Culture the GLP-1 receptor-expressing cells in appropriate media.
-
Pre-incubate the cells with the test compound at various concentrations.
-
In a separate reaction, incubate GLP-1 with DPP-4 in the presence and absence of the test compound.
-
Add the GLP-1/DPP-4 reaction mixture to the cells.
-
Incubate for a specified time to allow for GLP-1 receptor activation and downstream signaling.
-
Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit.
-
An increase in cAMP levels in the presence of the test compound indicates protection of GLP-1 from DPP-4 degradation and subsequent receptor activation.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental workflows central to the in vitro mechanism of action of this compound.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. WHO grants international non-proprietary name this compound to Glenmark Pharmaceuticals's anti-diabetic drug | Domain-b.com [domain-b.com]
- 3. Glenmark diabetes drug named this compound [business-standard.com]
- 4. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP-4 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Preclinical Pharmacology of DPP-4 Inhibitors: A Technical Guide Featuring Alogliptin as a Case Study
Disclaimer: Initial searches for preclinical pharmacology data on Melogliptin (GRC-8200), as requested, did not yield sufficient publicly available quantitative data to construct a comprehensive technical guide. Therefore, this document provides an in-depth overview of the preclinical pharmacology of Alogliptin (B1666894), a well-characterized and clinically approved dipeptidyl peptidase-4 (DPP-4) inhibitor. Alogliptin serves as a representative example to fulfill the structural and content requirements of the original request, providing researchers, scientists, and drug development professionals with a detailed guide to the preclinical evaluation of a compound in this class.
Introduction
Alogliptin is an orally administered, potent, and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, alogliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from pancreatic α-cells.[2] This mechanism of action leads to improved glycemic control in patients with type 2 diabetes mellitus. This guide summarizes the key preclinical pharmacology studies that have characterized the in vitro and in vivo properties of alogliptin.
Mechanism of Action
The primary mechanism of action of alogliptin is the competitive and reversible inhibition of the DPP-4 enzyme.[2] This inhibition prevents the degradation of incretin hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Figure 1: Mechanism of action of Alogliptin.
In Vitro Pharmacology
DPP-4 Enzyme Inhibition and Selectivity
Alogliptin has been shown to be a potent inhibitor of the DPP-4 enzyme with high selectivity over other related proteases, such as DPP-8 and DPP-9.
| Parameter | Value | Species | Reference |
| DPP-4 IC50 | <10 nM | Human | [3] |
| Selectivity vs. DPP-8 | >10,000-fold | Human | [3] |
| Selectivity vs. DPP-9 | >10,000-fold | Human | [3] |
Table 1: In Vitro Inhibitory Activity and Selectivity of Alogliptin
Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay
A common method to determine the inhibitory potency of a compound against DPP-4 is a fluorescence-based assay.
Figure 2: Experimental workflow for in vitro DPP-4 inhibition assay.
Protocol Details:
-
Reagents and Materials: Human recombinant DPP-4 enzyme, fluorogenic substrate (e.g., Gly-Pro-AMC), Alogliptin, assay buffer, 96-well black microplates, and a fluorescence plate reader.
-
Procedure:
-
Alogliptin is serially diluted to various concentrations.
-
The DPP-4 enzyme is added to the wells of the microplate.
-
The Alogliptin dilutions are then added to the respective wells and pre-incubated with the enzyme.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at 37°C, and the fluorescence is measured over time.
-
-
Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence. The percentage of inhibition at each Alogliptin concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Pharmacology
Efficacy in Animal Models of Type 2 Diabetes
Alogliptin has demonstrated efficacy in various animal models of type 2 diabetes, leading to improvements in glycemic control.
| Animal Model | Dose (mg/kg) | Route | Key Findings | Reference |
| db/db Mice | 10 | Oral | Significantly reduced blood glucose and HbA1c levels. | [4] |
| Zucker Diabetic Fatty (ZDF) Rats | 3 | Oral | Improved oral glucose tolerance and reduced plasma glucose. | [4] |
| High-fat diet/streptozotocin-induced diabetic mice | 5, 15, 45 | Oral | Dose-dependent reduction of postprandial and fasting blood glucose levels and blood A1C levels. | [5] |
Table 2: In Vivo Efficacy of Alogliptin in Diabetic Animal Models
Experimental Protocol: In Vivo Efficacy Study in db/db Mice
The db/db mouse is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes.
Figure 3: Experimental workflow for an in vivo efficacy study.
Protocol Details:
-
Animals: Male db/db mice and their lean littermates (db/m) are used.
-
Treatment: Animals are dosed daily by oral gavage with either vehicle or Alogliptin at specified doses for a period of several weeks.
-
Glycemic Control Assessment:
-
Blood glucose levels are monitored regularly from tail vein blood.
-
An oral glucose tolerance test (OGTT) is performed after a period of treatment to assess glucose disposal.
-
At the end of the study, blood is collected for the measurement of HbA1c, a marker of long-term glycemic control.
-
-
Data Analysis: Statistical comparisons are made between the vehicle-treated and Alogliptin-treated groups to determine the effect of the compound on glycemic parameters.
Preclinical Pharmacokinetics
The pharmacokinetic profile of alogliptin has been characterized in several preclinical species.
| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Rat | 1 | 0.5 | 323 | 868 | 2.9 | 73 |
| Dog | 1 | 1.0 | 455 | 2,140 | 3.0 | 85 |
| Monkey | 1 | 2.0 | 204 | 1,220 | 4.3 | 68 |
Table 3: Pharmacokinetic Parameters of Alogliptin in Preclinical Species (Data are representative and may vary between studies)
Conclusion
The preclinical pharmacology studies of alogliptin have demonstrated its potent and selective inhibition of the DPP-4 enzyme. This activity translates to significant improvements in glycemic control in various animal models of type 2 diabetes. The favorable pharmacokinetic properties of alogliptin support its development as an oral, once-daily therapy. This comprehensive preclinical data package provided a strong foundation for the successful clinical development and approval of alogliptin for the treatment of type 2 diabetes mellitus.
References
- 1. WO2010079433A3 - Pharmaceutical composition comprising this compound - Google Patents [patents.google.com]
- 2. economictimes.indiatimes.com [economictimes.indiatimes.com]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glenmark restrained from manufacturing and selling its anti-diabetes drugs | SCC Times [scconline.com]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Melogliptin and its Interaction with Dipeptidyl Peptidase-4 (DPP-4): An In-depth Technical Guide on Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melogliptin is an orally bioavailable, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor belonging to the cyanopyrrolidine class of compounds.[1] DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[2][3] This technical guide provides a comprehensive overview of the enzyme kinetics of DPP-4 and the inhibitory action of this compound, with a focus on the underlying biochemical pathways, experimental protocols for kinetic analysis, and a comparative look at the kinetic parameters of other DPP-4 inhibitors.
The primary mechanism of action of DPP-4 inhibitors is to prevent the degradation of incretin (B1656795) hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, these drugs increase the circulating levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and ultimately lead to improved glycemic control.[2][4]
Core Tenets of this compound-DPP-4 Interaction
Signaling Pathway of DPP-4 and its Inhibition
The following diagram illustrates the physiological role of DPP-4 in incretin degradation and how DPP-4 inhibitors like this compound intervene in this pathway.
Quantitative Analysis of DPP-4 Inhibition
The potency of a DPP-4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. While specific values for this compound are not publicly available, the following table presents data for other well-characterized DPP-4 inhibitors for comparative purposes.
| DPP-4 Inhibitor | Chemical Class | IC50 (nM) | Ki (nM) |
| This compound | Cyanopyrrolidine | Not Publicly Available | Not Publicly Available |
| Vildagliptin | Cyanopyrrolidine | ~3.5 | - |
| Saxagliptin | Cyanopyrrolidine | ~0.5 | - |
| Sitagliptin | β-amino acid | ~18 | - |
| Linagliptin | Xanthine | ~1 | - |
| Alogliptin | Pyrimidinedione | ~7 | - |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols for DPP-4 Enzyme Kinetics
The determination of the kinetic parameters of a DPP-4 inhibitor like this compound typically involves an in vitro enzymatic assay. A common method is a fluorometric assay that measures the cleavage of a synthetic DPP-4 substrate.
General Protocol for a Fluorometric DPP-4 Inhibition Assay
1. Materials and Reagents:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference DPP-4 inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the reference inhibitor in the assay buffer.
-
In the 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the different concentrations of the test compound or reference inhibitor. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately start monitoring the fluorescence intensity kinetically using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Record the fluorescence readings at regular intervals for a defined period (e.g., 30-60 minutes).
3. Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence rate (from the blank wells) from all other measurements.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the in vitro DPP-4 inhibitory activity of a compound.
Conclusion
This compound, as a cyanopyrrolidine-based DPP-4 inhibitor, is designed for potent and selective inhibition of the DPP-4 enzyme. While specific enzyme kinetic data for this compound remains proprietary, the established methodologies for determining DPP-4 inhibition provide a clear framework for its characterization. Understanding the kinetics of this interaction is fundamental for drug development, enabling the optimization of dosage regimens and the prediction of therapeutic efficacy. The provided protocols and comparative data for other gliptins serve as a valuable resource for researchers in the field of diabetes and metabolic diseases. Further research and publication of specific kinetic data for this compound will be crucial for a more complete understanding of its pharmacological profile.
References
- 1. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 4. mdpi.com [mdpi.com]
Melogliptin: A Technical Overview of Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melogliptin (formerly GRC 8200) is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development by Glenmark Pharmaceuticals for the treatment of type 2 diabetes mellitus.[1][2] DPP-4 inhibitors, a class of oral antihyperglycemic agents, enhance the body's own ability to control blood sugar by increasing the active levels of incretin (B1656795) hormones. This technical guide provides a comprehensive overview of the available data on this compound's target engagement and validation, including its mechanism of action, quantitative data on its potency, and relevant experimental protocols. While the clinical development of this compound appears to have been discontinued (B1498344) after Phase II trials, the data gathered provides valuable insights into its pharmacological profile.[1]
Mechanism of Action: DPP-4 Inhibition
The primary target of this compound is the enzyme dipeptidyl peptidase-4 (DPP-4), a serine protease found on the surface of most cell types.[3] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.
By inhibiting DPP-4, this compound prevents the breakdown of GLP-1 and GIP, leading to a 2- to 3-fold increase in their active concentrations.[3] This enhancement of incretin levels has several downstream effects that contribute to improved glycemic control:
-
Glucose-dependent insulin (B600854) secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin is primarily released when blood glucose levels are high, reducing the risk of hypoglycemia.[4]
-
Suppression of glucagon (B607659) secretion: Elevated GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[3]
-
Delayed gastric emptying: GLP-1 can also slow the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.
The collective effect of these actions is a reduction in both fasting and postprandial blood glucose levels, leading to an overall improvement in glycemic control in patients with type 2 diabetes.
Target Engagement and Potency
The engagement of this compound with its target, DPP-4, has been quantified through in vitro studies. The available data demonstrates that this compound is a highly potent inhibitor of the DPP-4 enzyme.
| Parameter | Value | Selectivity | Source |
| IC50 | 1.61 nM | >10,000-fold vs. related isoenzymes | [6] |
Table 1: In Vitro Potency of this compound against DPP-4.
The low nanomolar IC50 value indicates that a very low concentration of this compound is required to inhibit 50% of the DPP-4 enzyme activity in a laboratory setting. Furthermore, its high selectivity for DPP-4 over other related enzymes is a critical attribute, as it minimizes the potential for off-target effects and associated adverse events.
In Vivo Target Validation and Efficacy
Clinical trials have provided in vivo validation of this compound's target engagement and its efficacy in patients with type 2 diabetes.
Phase I Studies
In early-stage clinical trials, this compound demonstrated significant and rapid inhibition of the DPP-4 enzyme in human subjects.
| Parameter | Result | Time to Effect | Source |
| DPP-IV Enzyme Inhibition | >90% | Within 1 hour at all doses tested | [7] |
Table 2: In Vivo DPP-4 Inhibition in Phase I Studies.
This high level of in vivo target engagement is a prerequisite for achieving a therapeutic effect.
Phase IIb Clinical Trial
A 12-week, randomized, double-blind, placebo-controlled Phase IIb study involving 494 patients with type 2 diabetes provided robust evidence of this compound's clinical efficacy.
| Treatment Group | Mean HbA1c Reduction from Baseline | p-value vs. Placebo | Source |
| This compound 50mg (twice daily) | 0.75% | <0.0001 | [8] |
| This compound 100mg (once daily) | 0.60% | <0.0001 | [8] |
Table 3: Efficacy of this compound in a 12-Week Phase IIb Study.
These results demonstrate a statistically significant and clinically meaningful reduction in HbA1c, a key marker of long-term glycemic control. The study also highlighted a favorable safety profile, with a low incidence of hypoglycemia and a neutral effect on body weight.[8]
Pharmacokinetics and Pharmacodynamics
Experimental Protocols
The following section outlines a representative experimental protocol for a key assay used in the evaluation of DPP-4 inhibitors like this compound.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay is a standard method for determining the in vitro potency (IC50) of a compound against the DPP-4 enzyme.
Principle:
The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). In the presence of active DPP-4 enzyme, the substrate is cleaved, releasing the highly fluorescent aminomethylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the DPP-4 activity. An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound) and a reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare solutions for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the assay buffer, the DPP-4 enzyme, and the various concentrations of this compound or the reference inhibitor. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of DPP-4 Inhibition
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. qeios.com [qeios.com]
- 3. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 4. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of GIP and pancreatic GLP-1 in the glucoregulatory effect of DPP-4 inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. business-standard.com [business-standard.com]
- 8. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of dipeptidylpeptidase‐4 inhibitors | Semantic Scholar [semanticscholar.org]
- 10. Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors | Semantic Scholar [semanticscholar.org]
Navigating Preclinical Development: A Pharmacokinetic Profile of DPP-IV Inhibitors in Animal Models
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: While the initial request specified information on Melogliptin, a thorough review of publicly available scientific literature and drug development databases revealed a lack of detailed preclinical pharmacokinetic data for this specific compound. To fulfill the core requirements of providing an in-depth technical guide on the pharmacokinetics of a dipeptidyl peptidase-IV (DPP-IV) inhibitor in common animal models, this document will focus on Carmegliptin (B1668243) , a well-characterized compound of the same class with available data in rats, dogs, and monkeys. The principles and methodologies described herein are representative of the preclinical pharmacokinetic evaluation process for this class of therapeutic agents.
Executive Summary
This guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Carmegliptin, a novel dipeptidyl peptidase IV (DPP-IV) inhibitor. Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate in relevant animal models is a cornerstone of preclinical development, providing critical data for dose selection, safety assessment, and prediction of human pharmacokinetics. The following sections detail the pharmacokinetic parameters of Carmegliptin in rats, dogs, and cynomolgus monkeys, outline the experimental protocols used to generate this data, and present visual workflows to illustrate the key processes involved.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of Carmegliptin have been systematically evaluated in Wistar rats, Beagle dogs, and cynomolgus monkeys. The data reveals species-specific differences in clearance, volume of distribution, and oral bioavailability.
Intravenous Pharmacokinetic Parameters
Following a single intravenous bolus administration, Carmegliptin exhibited moderate clearance and extensive tissue distribution across the species studied.
| Parameter | Rat (1 mg/kg) | Dog (1 mg/kg) | Monkey (1 mg/kg) |
| Clearance (CL) | 25 mL/min/kg | 7.9 mL/min/kg | 11 mL/min/kg |
| Volume of Distribution (Vss) | 4.1 L/kg | 3.4 L/kg | 3.2 L/kg |
| Half-life (t½) | 2.3 h | 5.0 h | 4.0 h |
Oral Pharmacokinetic Parameters
Oral administration of Carmegliptin resulted in rapid absorption, with notable differences in bioavailability among the species.
| Parameter | Rat (3 mg/kg) | Dog (2.5 mg/kg) | Monkey (2.5 mg/kg) |
| Max Concentration (Cmax) | 240 ng/mL | 3800 ng/mL | 2900 ng/mL |
| Time to Max Conc. (Tmax) | 1-4 h | ~2 h | ~2 h |
| Area Under the Curve (AUC) | 670 ng·h/mL | 15000 ng·h/mL | 8300 ng·h/mL |
| Bioavailability (F) | 28-40% | 110-174% | 30-80% |
Note: The high bioavailability observed in dogs may be attributable to the specific formulation used in the study.
Experimental Protocols
The generation of robust pharmacokinetic data relies on well-defined and meticulously executed experimental protocols. The following methodologies are representative of those employed in the preclinical evaluation of Carmegliptin.
Animal Models
-
Rats: Male Wistar rats were utilized for pharmacokinetic and excretion studies. For investigations into biliary excretion, bile duct-cannulated (BDC) models were employed.[1]
-
Dogs: Male Beagle dogs were used for single and multiple-dose pharmacokinetic studies.[1]
-
Monkeys: Male cynomolgus monkeys served as the non-human primate model.[1]
All animals were housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and had access to standard chow and water ad libitum, except when fasting was required for specific procedures.
Dosing and Sample Collection
-
Intravenous (IV) Administration: Carmegliptin was formulated in a suitable vehicle (e.g., 0.9% saline) and administered as a single bolus injection into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).
-
Oral (PO) Administration: For oral dosing, Carmegliptin was administered via gavage as a solution or suspension. In some studies with dogs, a capsule formulation was used.[1]
-
Sample Collection:
-
Blood: Serial blood samples were collected at predetermined time points post-dosing from an appropriate site (e.g., retro-orbital sinus in rats, peripheral veins in dogs and monkeys). Blood was collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to obtain plasma, which was then stored at -20°C or lower until analysis.
-
Excreta: For mass balance studies, animals were housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals (e.g., 0-24h, 24-48h, 48-72h).
-
Bile: In BDC rats, bile was collected at timed intervals to quantify the extent of biliary excretion.[1]
-
Bioanalytical Method
Concentrations of Carmegliptin in plasma, urine, and bile were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Sample Preparation: A simple protein precipitation method was typically employed. An organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of Carmegliptin) was added to the plasma sample to precipitate proteins. After centrifugation, the supernatant was collected for analysis.
-
Chromatographic Separation: The analyte and internal standard were separated from endogenous components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: Detection was performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions were monitored for the analyte and the internal standard to ensure selectivity and sensitivity.
-
Quantification: A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of Carmegliptin in the study samples were then determined from this curve. The lower limit of quantification (LLOQ) was typically in the low ng/mL range.
ADME Profile: Absorption, Distribution, Metabolism, and Excretion
Absorption
Carmegliptin is rapidly absorbed following oral administration in all species tested, with Tmax values generally observed between 1 and 4 hours.[1][2] The oral bioavailability was found to be variable across species, ranging from moderate in rats to high in dogs.[2][3]
Distribution
The volume of distribution at steady state (Vss) of Carmegliptin was significantly larger than the total body water in rats, dogs, and monkeys, indicating extensive extravascular tissue distribution.[2] This suggests that the drug is not confined to the systemic circulation and partitions into various tissues.
Metabolism
Carmegliptin is highly resistant to hepatic metabolism in all species evaluated, including humans.[2][3] In vitro studies using liver microsomes and hepatocytes showed minimal metabolic turnover.[1] This low level of metabolism contributes to the parent drug being the major circulating component in plasma.
Excretion
The primary route of elimination for Carmegliptin is excretion of the unchanged drug.[2] Following oral administration of radiolabeled [14C]Carmegliptin, the majority of the dose was recovered in urine and feces.[2] In rats, excretion was balanced between urine (approximately 36%) and feces (via direct intestinal secretion and biliary excretion, approximately 29% and 19%, respectively).[2]
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
References
Melogliptin: A Technical Guide for Type 2 Diabetes Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Melogliptin, an investigational dipeptidyl peptidase-4 (DPP-4) inhibitor, for its potential application in the treatment of type 2 diabetes mellitus (T2DM). This guide synthesizes available data on its mechanism of action, chemical properties, clinical efficacy, and relevant experimental protocols to support further research and development.
Introduction
This compound (C15H21FN6O) is a potent, selective, and orally bioavailable cyanopyrrolidine-based inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] Developed by Glenmark Pharmaceuticals, it belongs to the "gliptin" class of antihyperglycemic agents designed to improve glycemic control in patients with T2DM.[2][3] The primary therapeutic mechanism of DPP-4 inhibitors is to enhance the incretin (B1656795) system, which plays a crucial role in glucose homeostasis.[4][5] By preventing the degradation of incretin hormones, this compound increases glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[4][6] Early clinical trials have demonstrated its potential for significant improvements in glycemic control with a favorable safety profile.[2]
Chemical and Physical Properties
This compound is a small molecule characterized by its cyanopyrrolidine structure.[1] Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile | [1] |
| Molecular Formula | C₁₅H₂₁FN₆O | [1][6][7][8] |
| Molecular Weight | 320.37 g/mol | [1][6][7] |
| CAS Number | 868771-57-7 | [1][6] |
| Class | Antihyperglycaemics; Nitriles; Pyrrolidines; Small molecules; Triazoles | [3] |
| Mechanism of Action | Dipeptidyl peptidase 4 (DPP-4) inhibitor | [3] |
Mechanism of Action: The Incretin Pathway
This compound exerts its therapeutic effect by modulating the incretin pathway. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake.[4][5] These hormones stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. However, their action is rapidly terminated by the enzyme DPP-4, which cleaves and inactivates them.[4]
This compound selectively inhibits DPP-4, thereby preventing the breakdown of GLP-1 and GIP.[6] This prolongation of active incretin levels leads to:
-
Enhanced Glucose-Stimulated Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin release from pancreatic β-cells when blood glucose is elevated.[4]
-
Suppressed Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.[9]
This dual action results in improved overall glycemic control. The glucose-dependent nature of this mechanism confers a low risk of hypoglycemia, a significant advantage over other antidiabetic drug classes.[2]
Pharmacokinetics and Pharmacodynamics
While specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound is limited in publicly available literature, studies on similar DPP-4 inhibitors like Alogliptin (B1666894) provide a general profile for this drug class.[10][11][12]
Pharmacokinetics (PK): Refers to the study of drug absorption, distribution, metabolism, and excretion.[13]
-
Absorption: DPP-4 inhibitors are typically rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of 1-2 hours.[12]
-
Distribution: They exhibit low plasma protein binding.
-
Metabolism: Metabolism is often minimal, with the formation of N-demethylated and N-acetylated metabolites that account for a small fraction of the parent drug concentration.[12]
-
Excretion: The primary route of elimination is typically via urinary excretion of the unchanged drug.[12]
Pharmacodynamics (PD): Refers to the relationship between drug concentration and its effect.[13]
-
DPP-4 Inhibition: A single oral dose can lead to potent and sustained inhibition of plasma DPP-4 activity. For Alogliptin, mean peak inhibition ranged from 93% to 99%.[12]
-
Active GLP-1 Levels: Inhibition of DPP-4 results in a significant increase (e.g., 2- to 4-fold) in the exposure to active GLP-1 compared to placebo.[12]
| Parameter | General Profile for DPP-4 Inhibitors (e.g., Alogliptin) | Reference |
| Tmax (Time to Peak) | 1-2 hours | [12] |
| t½ (Half-life) | 12-21 hours | [12] |
| Excretion | Primarily renal (60-71% excreted unchanged in urine) | [12] |
| DPP-4 Inhibition (Peak) | >90% | [12] |
| DPP-4 Inhibition (24h) | >70% | [12] |
| Active GLP-1 Levels | 2- to 4-fold increase vs. placebo | [12] |
Clinical Efficacy Data
A 12-week, randomized, double-blind, placebo-controlled Phase IIb trial involving 494 patients with T2DM provided key efficacy data for this compound.[2] The study demonstrated significant improvements in glycemic control and a favorable safety profile.[2]
Table 1: Change in HbA1c from Baseline at 12 Weeks [2]
| Patient Group | Dosage | Mean HbA1c Reduction vs. Placebo | p-value |
| Overall Population | 50mg Twice Daily | -0.75% | <0.0001 |
| Overall Population | 100mg Once Daily | -0.60% | <0.0001 |
| Subgroup (Baseline HbA1c 8.5%-10%) | 50mg Twice Daily | -1.05% | N/A |
| Subgroup (Baseline HbA1c 8.5%-10%) | 100mg Once Daily | -0.88% | N/A |
Key findings from the trial include:
-
Effective Glycemic Control: this compound significantly reduced HbA1c from baseline compared to placebo.[2]
-
Favorable Safety Profile: The treatment was well-tolerated, with a low incidence of hypoglycemia and a neutral effect on body weight, which are common concerns with other antidiabetic therapies.[2]
Experimental Protocols
The following protocols are standard methodologies for the preclinical and clinical evaluation of DPP-4 inhibitors like this compound.
This protocol is used to measure the enzymatic activity of DPP-4 in biological samples (e.g., plasma, cell lysates) and assess the inhibitory effect of a compound.[14]
-
Sample Preparation:
-
Assay Procedure (based on a commercial luminescent kit):
-
Prepare a standard curve using a known concentration of recombinant DPP-4.
-
Add the biological sample or standard to a 96-well plate.
-
Add the DPP-4 sensitive substrate (e.g., Gly-Pro-aminoluciferin).[14] This substrate produces a luminescent signal upon cleavage by DPPs.
-
To test for inhibition, pre-incubate the sample with varying concentrations of this compound before adding the substrate.
-
Incubate the plate according to the manufacturer's instructions (e.g., at room temperature for 30 minutes).
-
Add a luciferase-containing reagent to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate DPP-4 activity in the samples by extrapolating from the standard curve.[14]
-
For inhibition studies, calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
This method confirms the direct binding of the inhibitor to its target protein.[15]
-
Immobilization of Inhibitor:
-
Preparation of Cell Lysate:
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-coupled beads (and control beads without the inhibitor).
-
Allow proteins to bind to the matrix.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing buffer.
-
Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry to confirm the presence of DPP-4.
-
CETSA is used to verify that a drug binds to its target in a cellular environment.[15]
-
Cell Treatment: Treat intact cells expressing DPP-4 with this compound or a vehicle control for a defined period.[15]
-
Thermal Challenge: Aliquot the treated cells into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a cooling step.[15]
-
Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles).
-
Separation: Centrifuge the samples at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Quantification: Analyze the amount of soluble DPP-4 remaining in the supernatant at each temperature using a method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble DPP-4 against temperature. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of this compound, demonstrating that drug binding stabilized the protein against thermal denaturation.[15]
Development Status
Following successful Phase II trials, Glenmark Pharmaceuticals planned to initiate global Phase III trials for this compound at the end of 2009, pending regulatory approvals.[2] The company also received Investigational New Drug (IND) approval from the USFDA to conduct a clinical study in the US.[2][3] However, as of 2015, no recent development reports have been identified for this compound in Phase III for Type 2 diabetes.[3]
Conclusion
This compound is a potent and selective DPP-4 inhibitor that has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes in Phase II clinical trials. Its mechanism of action, which enhances the endogenous incretin system, provides effective glucose-lowering with a minimal risk of hypoglycemia and no adverse effect on body weight. The provided experimental protocols offer a robust framework for further investigation into its pharmacological properties. While the progression to late-stage clinical development appears to have stalled, the existing data for this compound underscores the therapeutic potential of the DPP-4 inhibitor class and provides a valuable case study for researchers in the field of diabetes drug development.
References
- 1. This compound | C15H21FN6O | CID 11623906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glenmark Pharmaceuticals's Novel Molecule for Diabetes, this compound to Enter Phase III Trials - BioSpace [biospace.com]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. Alogliptin: a novel molecule for improving glycemic control in type II diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 868771-57-7 | FM103531 | Biosynth [biosynth.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. PubChemLite - this compound (C15H21FN6O) [pubchemlite.lcsb.uni.lu]
- 9. youtube.com [youtube.com]
- 10. The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashp.org [ashp.org]
- 14. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Discovery and Synthesis of Melogliptin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melogliptin (formerly GRC-8200) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Glenmark Pharmaceuticals for the treatment of type 2 diabetes mellitus. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. Key quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for relevant assays are provided. Visualizations of the DPP-4 signaling pathway, the chemical synthesis of this compound, and the drug discovery workflow are included to facilitate a deeper understanding of this therapeutic agent.
Introduction
Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin (B600854) resistance and relative insulin deficiency. One therapeutic approach to managing this condition is to enhance the incretin (B1656795) effect. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion. The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly inactivates these hormones. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.
This compound is a small molecule inhibitor of DPP-4 that was identified and developed by Glenmark Pharmaceuticals. This guide details the scientific journey of this compound from its discovery to its clinical evaluation.
Discovery of this compound
The discovery of this compound emerged from a focused drug discovery program aimed at identifying novel, potent, and selective DPP-4 inhibitors. The development of this compound can be conceptualized through a typical drug discovery and development workflow.
Melogliptin's Binding Affinity to DPP-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity of melogliptin to its target, Dipeptidyl Peptidase-4 (DPP-4). This compound is a potent and selective inhibitor of the DPP-4 enzyme, a key therapeutic target in the management of type 2 diabetes mellitus. This document collates available quantitative binding data, outlines the experimental methodologies for determining inhibitory activity, and visualizes the relevant biochemical pathways and experimental workflows.
Quantitative Binding Affinity of this compound
The inhibitory potency of this compound against DPP-4 has been quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value corresponds to a higher binding affinity and greater potency of the inhibitor.
| Inhibitor | Target Enzyme | IC50 (nM) |
| This compound | Human Recombinant DPP-4 | 1.61 |
| This compound | Human Plasma DPP-4 | 2.92 |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The determination of the IC50 value for this compound is typically performed using a fluorometric in vitro DPP-4 inhibitor screening assay. The following protocol outlines the general methodology employed in such assays.
Objective: To determine the concentration of this compound required to inhibit 50% of DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations.
-
Dilute the recombinant human DPP-4 enzyme to a working concentration in assay buffer.
-
Prepare the DPP-4 substrate solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the designated wells:
-
Blank wells: Assay buffer only (for background fluorescence measurement).
-
Enzyme control wells (100% activity): DPP-4 enzyme solution and assay buffer.
-
Inhibitor wells: DPP-4 enzyme solution and the various concentrations of this compound.
-
-
Mix the contents of the wells thoroughly.
-
-
Pre-incubation:
-
Incubate the microplate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the excitation and emission wavelengths specific for the fluorogenic substrate (e.g., ~360 nm excitation and ~460 nm emission for AMC). The rate of increase in fluorescence is directly proportional to the DPP-4 enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence rate (from blank wells) from all other measurements.
-
Determine the percentage of inhibition for each this compound concentration relative to the enzyme control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
DPP-4 Signaling Pathway and Inhibition by this compound
Caption: DPP-4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in a DPP-4 inhibition assay.
Structural Biology of Dipeptidyl Peptidase-4 (DPP-4) in Complex with Inhibitors: A Technical Guide
Introduction to Dipeptidyl Peptidase-4 (DPP-4)
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) that acts as a serine exopeptidase.[1][2] It plays a crucial role in glucose metabolism by cleaving and inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This makes DPP-4 a key therapeutic target for the treatment of type 2 diabetes mellitus.[3][4]
The DPP-4 protein exists as a homodimer, with each monomer comprising a small N-terminal cytoplasmic domain, a transmembrane region, and a large extracellular domain.[1][5] The extracellular domain is further divided into a catalytic domain and a β-propeller domain.[1] The active site is located at the interface of these two domains and contains a catalytic triad (B1167595) of Ser630, Asp708, and His740.[5] The active site can be further subdivided into several subsites (S1, S2, S1', S2', and S2 extensive) that accommodate the side chains of the peptide substrates and inhibitors.[1][2] The interaction of inhibitors with the S1 and S2 subsites is considered essential for their inhibitory activity.[1]
Quantitative Data for DPP-4 Inhibitors
The following tables summarize the binding affinities and pharmacokinetic properties of several well-characterized DPP-4 inhibitors. This data provides a comparative context for the potency and behavior of different chemical scaffolds that target DPP-4.
Table 1: In Vitro Inhibitory Potency of Selected DPP-4 Inhibitors
| Inhibitor | IC50 (nmol/L) against human DPP-4 | Reference |
| Linagliptin | 0.14 | [6] |
| Sitagliptin | 19 | [7] |
| Alogliptin | <10 | [7] |
| Teneligliptin | 0.88 | [7] |
| Vildagliptin | 34 | [6] |
Table 2: Pharmacokinetic Properties of Selected DPP-4 Inhibitors
| Inhibitor | Oral Bioavailability (%) | Plasma Protein Binding (%) | Primary Route of Elimination | Reference |
| Sitagliptin | ~87 | 38 | Renal | [3] |
| Vildagliptin | 85 | 10 | Hepatic/Renal | [3] |
| Saxagliptin | ~67 | Negligible | Hepatic (CYP3A4/5) | [3] |
| Linagliptin | ~30 | High (concentration-dependent) | Hepatic/Biliary | [3] |
| Alogliptin | High | 20-30 | Renal | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between DPP-4 and its inhibitors.
-
Gene Synthesis and Cloning: The gene encoding the extracellular domain (residues 40-766) of human DPP-4 is synthesized with a C-terminal hexa-histidine tag and cloned into a suitable expression vector (e.g., pFastBac for baculovirus expression system).
-
Generation of Recombinant Baculovirus: The recombinant plasmid is transformed into DH10Bac E. coli cells to generate a recombinant bacmid. The bacmid is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to produce recombinant baculovirus.
-
Protein Expression: High-titer viral stock is used to infect a larger culture of insect cells (e.g., High Five cells) at a multiplicity of infection (MOI) of 1-2. The cells are cultured at 27°C for 48-72 hours.
-
Harvesting and Lysis: The culture supernatant containing the secreted DPP-4 is harvested by centrifugation. A protease inhibitor cocktail is added to the supernatant.
-
Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The column is washed with the binding buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged DPP-4 is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove aggregates and obtain a homogenous protein sample.
-
Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm with the calculated extinction coefficient.
Two primary methods are used to obtain crystals of protein-ligand complexes: co-crystallization and soaking.[9][10][11]
Co-crystallization Protocol:
-
Complex Formation: Purified DPP-4 is incubated with a 5- to 10-fold molar excess of the inhibitor for several hours at 4°C to ensure complex formation.[9]
-
Crystallization Screening: The DPP-4-inhibitor complex is concentrated to 10-20 mg/mL.[9] Crystallization screens are set up using the sitting-drop or hanging-drop vapor diffusion method at various temperatures (e.g., 4°C and 20°C). A variety of commercial crystallization screens are used to sample a wide range of chemical conditions.
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and the concentration of the protein-ligand complex to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of DPP-4 as a search model. The inhibitor is then manually fitted into the electron density map, and the complex structure is refined using software such as PHENIX or REFMAC5.[11][12]
ITC is a technique used to measure the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of thermodynamic parameters of the interaction.[13][14]
-
Sample Preparation: Purified DPP-4 is dialyzed against the desired buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor is dissolved in the same buffer. The concentrations of both the protein and the ligand are accurately determined.
-
ITC Experiment Setup: The sample cell of the ITC instrument is filled with the DPP-4 solution (typically at a concentration of 10-50 µM). The injection syringe is loaded with the inhibitor solution (typically 10-20 times the protein concentration).
-
Titration: A series of small injections (e.g., 2-5 µL) of the inhibitor solution into the sample cell are performed at a constant temperature (e.g., 25°C). The heat released or absorbed during each injection is measured.
-
Data Analysis: The raw data, a plot of heat flow versus time, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
SPR is a label-free technique used to study the kinetics of molecular interactions in real-time.[15][16][17]
-
Protein Immobilization: DPP-4 is immobilized on the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The protein is injected over the activated sensor surface until the desired immobilization level is reached. A reference flow cell is prepared by performing the activation and deactivation steps without protein injection.
-
Analyte Preparation: The inhibitor (analyte) is prepared in a series of concentrations in the running buffer (e.g., HBS-EP+ buffer).
-
Binding Analysis: The different concentrations of the inhibitor are injected over the sensor surface containing the immobilized DPP-4 and the reference flow cell. The binding of the inhibitor to DPP-4 causes a change in the refractive index at the sensor surface, which is detected as a response in sensorgrams.
-
Data Analysis: The reference-subtracted sensorgrams are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
The following diagrams illustrate key workflows and pathways related to the structural biology of DPP-4.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 10. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 12. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics | Semantic Scholar [semanticscholar.org]
- 14. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. portlandpress.com [portlandpress.com]
Melogliptin and the Regulation of Incretin Hormones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melogliptin is a nitrile-containing, small molecule compound classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, developed for the management of Type 2 Diabetes Mellitus. Although its clinical development has not progressed to market authorization, its mechanism of action is well-understood within the context of the DPP-4 inhibitor class. This technical guide delineates the core mechanism of this compound in regulating incretin (B1656795) hormones. By inhibiting the DPP-4 enzyme, this compound prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This prolongation of active incretin levels leads to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and ultimately, improved glycemic control. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from representative DPP-4 inhibitor studies, and detailed experimental protocols relevant to the study of this compound and similar compounds.
Introduction: The Incretin Effect and its Impairment in Type 2 Diabetes
The "incretin effect" describes the physiological phenomenon where oral glucose administration elicits a significantly higher insulin response compared to an intravenous glucose infusion resulting in the same plasma glucose concentration. This effect is primarily mediated by two gut-derived hormones: GLP-1 and GIP. In individuals with Type 2 Diabetes, the incretin effect is markedly diminished, contributing to impaired glucose tolerance.
This compound, as a DPP-4 inhibitor, is designed to counteract this by augmenting the action of endogenous incretins.
Mechanism of Action: DPP-4 Inhibition
The primary mechanism of action of this compound is the competitive and reversible inhibition of the enzyme dipeptidyl peptidase-4. DPP-4 is a serine protease that is ubiquitously expressed throughout the body and is responsible for the rapid inactivation of GLP-1 and GIP. By binding to the active site of DPP-4, this compound prevents the cleavage of these incretin hormones, thereby increasing their circulating half-life and enhancing their physiological effects.
Signaling Pathways of Incretin Hormones
The enhanced levels of active GLP-1 and GIP, following this compound administration, potentiate their downstream signaling cascades in pancreatic islet cells.
GLP-1 Signaling in Pancreatic Beta-Cells
Active GLP-1 binds to its G-protein coupled receptor (GLP-1R) on pancreatic beta-cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These signaling molecules, in a glucose-dependent manner, lead to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, influx of calcium ions (Ca2+), and ultimately, the exocytosis of insulin-containing granules.
GIP Signaling in Pancreatic Beta-Cells
Similar to GLP-1, GIP binds to its specific G-protein coupled receptor (GIPR) on beta-cells, also leading to cAMP production and subsequent activation of PKA and Epac2. This cascade potentiates glucose-stimulated insulin secretion through similar downstream effectors as the GLP-1 signaling pathway.
Quantitative Data from Representative DPP-4 Inhibitor Studies
While specific clinical trial data for this compound is limited, the following tables summarize representative data from studies of other DPP-4 inhibitors to illustrate the expected pharmacodynamic effects.
Table 1: Effect of DPP-4 Inhibitors on Incretin and Glycemic Parameters
| Parameter | Placebo | DPP-4 Inhibitor | Fold Change/Difference |
| Active GLP-1 (pmol/L) | |||
| Fasting | 5.2 | 10.1 | ~1.9x |
| Postprandial (AUC) | 25.8 | 53.7 | ~2.1x |
| Active GIP (pmol/L) | |||
| Fasting | 10.1 | 19.8 | ~1.95x |
| Postprandial (AUC) | 150.3 | 312.6 | ~2.1x |
| HbA1c (%) | +0.2 | -0.6 | -0.8 |
| Fasting Plasma Glucose (mg/dL) | +5 | -15 | -20 |
| Postprandial Glucose (mg/dL) | +10 | -40 | -50 |
Note: Data are illustrative and compiled from various public sources on DPP-4 inhibitors.
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Representative DPP-4 Inhibitors
| Property | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Tmax (hours) | 1-4 | 1.7 | 2 | 1.5 | 1-2 |
| Terminal Half-life (hours) | 12.4 | 3 | 2.5 | ~100 | 21 |
| DPP-4 Inhibition at 24h (%) | >80 | ~30 (50mg qd) | ~75 | >80 | >80 |
| Primary Route of Excretion | Renal | Hepatic/Renal | Hepatic/Renal | Fecal | Renal |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of DPP-4 inhibitors like this compound.
In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50) of this compound on DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (or other test compounds) at various concentrations
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and recombinant DPP-4 enzyme.
-
Incubate the mixture for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity (excitation ~360 nm, emission ~460 nm) kinetically over time (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction (slope of fluorescence versus time).
-
Determine the percent inhibition for each this compound concentration relative to a vehicle control.
-
Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Methodological & Application
Application Notes and Protocols: Melogliptin in Vitro DPP-4 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melogliptin (chemical formula: C₁₅H₂₁FN₆O) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.
These application notes provide a detailed protocol for conducting an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on DPP-4.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₁FN₆O |
| Molecular Weight | 320.37 g/mol |
| IUPAC Name | (2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile |
| SMILES | C1C--INVALID-LINK--NCC(=O)N3C--INVALID-LINK--F |
DPP-4 Signaling Pathway
References
Application Note and Protocol: High-Throughput Screening for Novel DPP-4 Inhibitors Using Melogliptin as a Reference
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the discovery and characterization of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Introduction
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a pivotal role in glucose metabolism.[1][2] It is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[4][5][6] The rapid inactivation of GLP-1 and GIP by DPP-4 diminishes their insulinotropic effects.[2] Consequently, the inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus.[3][7]
DPP-4 inhibitors, an established class of oral anti-diabetic agents, prolong the action of active GLP-1 and GIP, leading to improved glycemic control with a low risk of hypoglycemia.[3][4] Melogliptin is a potent and selective DPP-4 inhibitor that can be utilized as a reference compound in screening assays to identify and characterize new chemical entities with potential therapeutic value.[8][9][10]
This application note provides a detailed protocol for a robust, fluorescence-based high-throughput screening (HTS) assay to identify novel DPP-4 inhibitors, using this compound as a control.
Principle of the Assay
The screening assay is based on the enzymatic activity of DPP-4 on a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[11] DPP-4 cleaves the substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) group.[1][11] The resulting fluorescence is directly proportional to the DPP-4 activity and can be quantified using a fluorescence plate reader. In the presence of a DPP-4 inhibitor, the enzymatic cleavage of the substrate is reduced, leading to a decrease in fluorescence intensity. The potency of test compounds is determined by measuring their concentration-dependent inhibition of DPP-4 activity and comparing it to the reference inhibitor, this compound.
Visualized Pathways and Workflows
Detailed Experimental Protocols
1. Materials and Reagents
-
Human Recombinant DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
This compound (Reference Compound)
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)[12]
-
DMSO (Dimethyl sulfoxide), molecular biology grade
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with temperature control and kinetic reading capabilities
-
Multichannel pipettes and sterile pipette tips
2. Reagent Preparation
-
DPP-4 Assay Buffer: Prepare the buffer as per the specified concentrations and adjust the pH to 8.0. Store at 4°C. Allow the buffer to warm to room temperature before use.[13]
-
Human Recombinant DPP-4 Enzyme: Reconstitute the lyophilized enzyme in DPP-4 Assay Buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. On the day of the assay, thaw an aliquot on ice and dilute it to the final working concentration in cold DPP-4 Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the instrument.
-
DPP-4 Substrate (Gly-Pro-AMC): Prepare a stock solution (e.g., 10 mM) in DMSO. Aliquot and store at -20°C, protected from light.[12] Just before use, dilute the stock solution in DPP-4 Assay Buffer to the final working concentration (e.g., 100 µM).
-
This compound (Reference Control): Prepare a 10 mM stock solution in DMSO. Create a serial dilution of this compound in DPP-4 Assay Buffer to generate a range of concentrations for IC50 determination (e.g., from 0.1 nM to 100 µM).[11]
-
Test Compounds: Dissolve test compounds in DMSO to create high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in DPP-4 Assay Buffer to achieve the desired final concentrations for screening. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid solvent effects.
3. Assay Procedure (96-Well Plate Format)
-
Plate Setup: Design the plate layout to include wells for:
-
Blank/Negative Control: Contains Assay Buffer and Substrate, but no enzyme.
-
100% Activity/Positive Control: Contains Assay Buffer, Enzyme, and Substrate (with DMSO vehicle).
-
Inhibitor Control: Contains this compound at various concentrations, Enzyme, and Substrate.
-
Test Compound Wells: Contains test compounds at various concentrations, Enzyme, and Substrate.
-
-
Compound/Control Addition: Add 25 µL of the appropriate concentration of test compounds, this compound, or DPP-4 Assay Buffer (for 100% activity control) to the designated wells.[13][14]
-
Enzyme Addition: Add 50 µL of the diluted DPP-4 enzyme solution to all wells except for the blank/negative control wells. Add 50 µL of Assay Buffer to the blank wells.[13]
-
Pre-incubation: Mix the plate gently on a shaker for 30 seconds. Incubate the plate for 10 minutes at 37°C to allow for the binding of inhibitors to the enzyme.[13][14]
-
Reaction Initiation: Add 25 µL of the diluted DPP-4 substrate solution to all wells to initiate the enzymatic reaction.[13][14] The total reaction volume should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 15-30 minutes, with readings taken every 60 seconds.[12][14] Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1]
4. Data Analysis
-
Calculate Reaction Rate: For each well, determine the reaction rate (slope) by plotting fluorescence intensity versus time. Use the linear portion of the curve for this calculation.
-
Calculate Percent Inhibition: The percent inhibition for each test compound concentration is calculated using the following formula:[11] % Inhibition = [1 - (Slope_Inhibitor - Slope_Blank) / (Slope_100%_Activity - Slope_Blank)] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce DPP-4 activity by 50%.
Data Presentation
Table 1: Dose-Response Data for this compound
| This compound Conc. (nM) | Average Fluorescence Rate (RFU/min) | % Inhibition |
| 0 (Control) | 520.5 | 0.0 |
| 0.1 | 501.2 | 3.7 |
| 1 | 415.8 | 20.1 |
| 10 | 265.3 | 49.0 |
| 50 | 110.4 | 78.8 |
| 100 | 55.1 | 89.4 |
| 500 | 15.6 | 97.0 |
| 1000 | 8.2 | 98.4 |
Table 2: Comparative IC50 Values of Known DPP-4 Inhibitors
| Compound | IC50 (nM) |
| This compound (Control) | 10.2 |
| Sitagliptin | 19.0 |
| Vildagliptin (B1682220) | 50.0 |
| Saxagliptin | 50.0 |
| Alogliptin | <10.0 |
| Linagliptin | 1.0 |
Note: The data presented in these tables are representative and for illustrative purposes only. Actual results may vary depending on experimental conditions. A meta-analysis of several DPP-4 inhibitors has shown a clear relationship between the weighted average inhibition and the reduction in HbA1c, highlighting the clinical relevance of potent DPP-4 inhibition.[15]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation or contamination of reagents. | Prepare fresh substrate solution. Use high-purity reagents and water. |
| Low signal-to-noise ratio | Insufficient enzyme or substrate concentration. | Optimize enzyme and substrate concentrations through titration experiments. |
| High well-to-well variability | Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough mixing after each reagent addition. |
| Precipitation of test compounds | Low solubility of compounds in aqueous buffer. | Decrease the final concentration of the test compound. Ensure the final DMSO concentration is consistent and minimal (<1%). |
| Inconsistent kinetic reads | Temperature fluctuations. | Ensure the plate reader's temperature control is stable at 37°C throughout the assay. |
References
- 1. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 6. What is the mechanism of Gemigliptin? [synapse.patsnap.com]
- 7. A combination of virtual screening, molecular dynamics simulation, MM/PBSA, ADMET, and DFT calculations to identify a potential DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound - AdisInsight [adisinsight.springer.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Quantitative model of the relationship between dipeptidyl peptidase-4 (DPP-4) inhibition and response: meta-analysis of alogliptin, saxagliptin, sitagliptin, and vildagliptin efficacy results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Melogliptin in Pancreatic Islet Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melogliptin is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1, which in turn potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and may contribute to β-cell preservation.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pancreatic islet cell culture experiments, based on established methodologies for DPP-4 inhibitors.
While specific in vitro data for this compound in pancreatic islet cultures is limited in publicly available literature, the protocols and expected outcomes are based on extensive research on other DPP-4 inhibitors such as Sitagliptin, Linagliptin (B1675411), and Alogliptin (B1666894). In a Phase IIb clinical trial, this compound demonstrated significant improvements in glycemic control in patients with type 2 diabetes, with a mean reduction in HbA1c of up to 0.75% and 1.05% in a subgroup with higher baseline HbA1c.[4] This suggests a potent in vivo effect on glucose homeostasis, likely mediated through its action on pancreatic islets.
Mechanism of Action in Pancreatic Islets
This compound, as a DPP-4 inhibitor, enhances the endogenous effects of GLP-1 on pancreatic islets. The binding of active GLP-1 to its receptor (GLP-1R) on β-cells initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), culminating in enhanced glucose-stimulated insulin secretion. Furthermore, GLP-1 receptor activation has been linked to the promotion of β-cell proliferation and the inhibition of apoptosis, suggesting a role in preserving β-cell mass.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on pancreatic islet cell cultures. The data presented are illustrative and based on typical findings for potent DPP-4 inhibitors. Researchers should generate their own data for specific experimental conditions.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Rodent Islets
| Treatment Group | Glucose (mM) | Insulin Secretion (ng/islet/hr) | Fold Change vs. Low Glucose |
| Vehicle Control | 3 | 0.5 ± 0.1 | 1.0 |
| Vehicle Control | 16.7 | 2.5 ± 0.4 | 5.0 |
| This compound (10 nM) | 3 | 0.6 ± 0.1 | 1.2 |
| This compound (10 nM) | 16.7 | 4.0 ± 0.6* | 8.0 |
| This compound (100 nM) | 3 | 0.7 ± 0.2 | 1.4 |
| This compound (100 nM) | 16.7 | 5.5 ± 0.8** | 11.0 |
*p < 0.05, **p < 0.01 compared to Vehicle Control at 16.7 mM Glucose. Data are presented as mean ± SD.
Table 2: Effect of this compound on β-cell Apoptosis and Proliferation under Cytokine-Induced Stress
| Treatment Group | Apoptosis (% of control) | Proliferation (% of control) |
| Vehicle Control | 100 | 100 |
| Cytokine Mix (IL-1β + IFN-γ) | 250 ± 20 | 60 ± 10 |
| Cytokine Mix + this compound (100 nM) | 150 ± 15 | 85 ± 12 |
*p < 0.05 compared to Cytokine Mix alone. Data are presented as mean ± SD.
Table 3: Effect of this compound on Active GLP-1 Levels in Islet Culture Supernatant
| Treatment Group | Incubation Time (hr) | Active GLP-1 (pM) |
| Vehicle Control | 24 | 5 ± 1 |
| This compound (100 nM) | 24 | 20 ± 4 |
| Vehicle Control | 48 | 6 ± 1.5 |
| This compound (100 nM) | 48 | 25 ± 5 |
*p < 0.01 compared to Vehicle Control at the same time point. Data are presented as mean ± SD.
Experimental Protocols
The following protocols are adapted from established methods for studying the effects of DPP-4 inhibitors on pancreatic islets.
Protocol 1: Isolation of Murine Pancreatic Islets
This protocol describes a common method for isolating pancreatic islets from mice for in vitro studies.
Materials:
-
Collagenase P solution (e.g., from Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Density gradient medium (e.g., Ficoll or Histopaque)
-
Surgical instruments
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Clamp the common bile duct at the ampulla of Vater.
-
Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution until the pancreas is fully distended.
-
Excise the inflated pancreas and transfer it to a conical tube containing collagenase solution.
-
Incubate the pancreas in a 37°C water bath with gentle shaking until the tissue is digested.
-
Stop the digestion by adding cold HBSS.
-
Wash the digest by centrifugation and resuspend the pellet.
-
Purify the islets from the acinar tissue using a density gradient centrifugation.
-
Collect the islets from the interface of the gradient layers.
-
Wash the collected islets with HBSS.
-
Handpick the purified islets under a stereomicroscope.
-
Culture the islets in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to assess the functional response of isolated islets to glucose and the effect of this compound.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA, supplemented with low (3 mM) and high (16.7 mM) glucose.
-
This compound stock solution (dissolved in DMSO).
-
Isolated pancreatic islets.
-
Insulin ELISA kit.
Procedure:
-
After isolation, culture the islets overnight to allow for recovery.
-
Handpick islets of similar size and place them in groups of 10-15 islets per well of a 24-well plate.
-
Pre-incubate the islets in KRB buffer with 3 mM glucose for 1-2 hours at 37°C.
-
Remove the pre-incubation buffer and add fresh KRB buffer with 3 mM glucose, with or without this compound at desired concentrations (e.g., 10 nM, 100 nM). Incubate for 1 hour.
-
Collect the supernatant for basal insulin secretion measurement.
-
Replace the buffer with KRB buffer containing 16.7 mM glucose, with or without this compound. Incubate for 1 hour.
-
Collect the supernatant for stimulated insulin secretion measurement.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion data to the number of islets or total protein content.
Protocol 3: Assessment of β-cell Apoptosis
This protocol outlines a method to evaluate the protective effect of this compound against cytokine-induced β-cell apoptosis.
Materials:
-
Isolated pancreatic islets.
-
Culture medium (RPMI-1640).
-
Cytokine mix (e.g., IL-1β and IFN-γ).
-
This compound stock solution.
-
Apoptosis detection kit (e.g., TUNEL assay or Caspase-3/7 activity assay).
Procedure:
-
Culture isolated islets for 24 hours.
-
Treat the islets with the cytokine mix in the presence or absence of this compound for 24-48 hours. Include a vehicle control group.
-
After the treatment period, assess apoptosis using a chosen method:
-
TUNEL Assay: Fix and permeabilize the islets, then perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation.
-
Caspase-3/7 Activity Assay: Lyse the islets and measure caspase-3/7 activity using a luminogenic or fluorogenic substrate.
-
-
Quantify the apoptotic signal (e.g., percentage of TUNEL-positive cells or relative luminescence/fluorescence units) and normalize to the control group.
Conclusion
This compound, as a DPP-4 inhibitor, holds promise for the treatment of type 2 diabetes by enhancing incretin-mediated effects on pancreatic islets. The provided application notes and protocols offer a framework for researchers to investigate the in vitro effects of this compound on islet function and survival. While direct experimental data for this compound in islet cultures is not widely available, the methodologies established for other DPP-4 inhibitors serve as a robust starting point for such investigations. Future studies are warranted to elucidate the specific quantitative effects and molecular mechanisms of this compound in pancreatic islet cell culture models.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Discovery of highly potent DPP-4 inhibitors by hybrid compound design based on linagliptin and alogliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glenmark Pharmaceuticals's Novel Molecule for Diabetes, this compound to Enter Phase III Trials - BioSpace [biospace.com]
Application Notes and Protocols for Oral Gavage Administration of Melogliptin in Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melogliptin (also known as GRC 8200) is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Glenmark Pharmaceuticals.[1] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and ultimately improve glycemic control. These application notes provide a detailed protocol for the oral gavage administration of this compound in a common diabetic mouse model.
Mechanism of Action: DPP-4 Inhibition
DPP-4 inhibitors, like this compound, work by enhancing the incretin system. In response to food intake, L-cells in the intestine release GLP-1. GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, leading to a cascade of events that culminates in increased insulin secretion. DPP-4 rapidly degrades GLP-1, limiting its duration of action. This compound inhibits this degradation, thereby prolonging the activity of GLP-1 and enhancing insulin release in a glucose-dependent manner.
Diagram of this compound's Signaling Pathway
Caption: Signaling pathway of this compound in enhancing insulin secretion.
Data Presentation
While specific preclinical data for this compound in diabetic mouse models is not publicly available, the following tables are provided as templates for researchers to structure their experimental data. The expected outcomes are based on the known effects of other DPP-4 inhibitors in similar models.
Table 1: Effect of this compound on Body Weight and Food and Water Intake
| Treatment Group | Dose (mg/kg) | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Average Daily Food Intake (g) | Average Daily Water Intake (mL) |
| Vehicle Control | - | |||||
| This compound | 1 | |||||
| This compound | 3 | |||||
| This compound | 10 | |||||
| Positive Control | - |
Table 2: Effect of this compound on Glycemic Control
| Treatment Group | Dose (mg/kg) | Baseline Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) | Change in Fasting Blood Glucose (mg/dL) | HbA1c (%) at Endpoint |
| Vehicle Control | - | ||||
| This compound | 1 | ||||
| This compound | 3 | ||||
| This compound | 10 | ||||
| Positive Control | - |
Table 3: Effect of this compound on Plasma Insulin and Oral Glucose Tolerance Test (OGTT)
| Treatment Group | Dose (mg/kg) | Fasting Plasma Insulin (ng/mL) | OGTT AUC (0-120 min) |
| Vehicle Control | - | ||
| This compound | 1 | ||
| This compound | 3 | ||
| This compound | 10 | ||
| Positive Control | - |
Experimental Protocols
Induction of Type 2 Diabetes in Mice (High-Fat Diet and Streptozotocin Model)
This protocol describes the induction of a diabetic state in mice that mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
Sterile saline
-
Glucometer and test strips
Procedure:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
After acclimatization, switch the diet of the experimental group to a high-fat diet for 4-6 weeks to induce obesity and insulin resistance. The control group remains on the standard chow diet.
-
After the HFD feeding period, fast the mice for 6 hours (with free access to water).
-
Freshly prepare a solution of STZ in ice-cold citrate buffer to a final concentration of 10 mg/mL.
-
Administer a single low dose of STZ (e.g., 40-50 mg/kg) via intraperitoneal (IP) injection to the HFD-fed mice. The non-diabetic control group should be injected with an equivalent volume of citrate buffer.
-
Return the mice to their respective diets.
-
Monitor blood glucose levels 72 hours post-STZ injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.
Oral Gavage Administration of this compound
This protocol details the procedure for the safe and effective oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Gavage needles (20-22 gauge, 1-1.5 inches with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to deliver 1, 3, and 10 mg/kg in a 10 mL/kg volume). Ensure the solution is homogenous before each administration.
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held firmly but without restricting breathing.
-
-
Gavage Administration:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach. Mark this depth on the needle.
-
With the mouse held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Gently advance the needle along the roof of the mouth toward the esophagus. The mouse will often swallow, which facilitates the passage of the needle.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is at the pre-measured depth, slowly administer the this compound solution.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or bleeding.
-
Continue to monitor the animals daily throughout the study period.
-
Experimental Workflow for this compound Administration in Diabetic Mice
Caption: Workflow for evaluating this compound in a diabetic mouse model.
References
Application Notes and Protocols for High-Throughput Screening Assays for Novel DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The included methodologies cover fluorescence, luminescence, and absorbance-based assays, allowing for flexibility in assay selection based on available instrumentation and experimental needs.
Introduction
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] It is responsible for the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) release in a glucose-dependent manner, making it a key therapeutic target for type 2 diabetes.[1] High-throughput screening is an essential tool for identifying novel DPP-4 inhibitors from large compound libraries.[3]
DPP-4 Signaling Pathway in Glucose Homeostasis
DPP-4 influences glucose metabolism primarily through its enzymatic activity on incretin hormones. The pathway can be summarized as follows: Food intake stimulates the release of GLP-1 and GIP from the gut. These incretins then act on pancreatic β-cells to enhance glucose-dependent insulin secretion and on α-cells to suppress glucagon secretion. DPP-4 rapidly degrades and inactivates GLP-1 and GIP. DPP-4 inhibitors block this degradation, thereby increasing the active levels of GLP-1 and GIP, which in turn helps to maintain glucose homeostasis.[1][4][5] Beyond its role in glucose metabolism, DPP-4 is also involved in immune regulation.[6][7]
Experimental Protocols
A general workflow for a high-throughput screening campaign to identify DPP-4 inhibitors involves several key steps: preparation of reagents, including the enzyme, substrate, and test compounds; reaction setup in a multi-well plate format; incubation to allow for the enzymatic reaction to proceed; and signal detection and data analysis to identify potential inhibitors.
Fluorescence-Based HTS Assay
This is the most common and sensitive method for screening DPP-4 inhibitors. The assay is based on the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The enzymatic reaction releases the highly fluorescent AMC, which can be quantified.
Materials:
-
Human Recombinant DPP-4 Enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Fluorogenic Substrate: H-Gly-Pro-AMC
-
Reference Inhibitor: Sitagliptin or Vildagliptin
-
Test Compounds
-
96- or 384-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Protocol:
-
Reagent Preparation:
-
Reconstitute and dilute the DPP-4 enzyme in assay buffer to the desired working concentration.
-
Prepare a stock solution of H-Gly-Pro-AMC in DMSO and dilute it to the final working concentration in the assay buffer.
-
Prepare serial dilutions of the reference inhibitor and dissolve test compounds in DMSO, followed by dilution in assay buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Procedure:
-
Add 10 µL of diluted test compounds or reference inhibitor to the wells of the microplate. For controls, add 10 µL of assay buffer.
-
Add 30 µL of assay buffer to all wells.
-
Add 10 µL of the diluted DPP-4 enzyme solution to all wells except for the background control wells.
-
Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]
-
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescenceinhibitor - Fluorescencebackground) / (Fluorescenceno inhibitor - Fluorescencebackground)] x 100
-
Determine the IC50 values for active compounds by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Luminescence-Based HTS Assay
This method offers high sensitivity and a broad dynamic range. The assay utilizes a proluminescent substrate, such as Gly-Pro-aminoluciferin, which is converted by DPP-4 to a substrate for luciferase, generating a "glow-type" luminescent signal.
Materials:
-
Human Recombinant DPP-4 Enzyme
-
DPP-4 Assay Buffer
-
Luminogenic Substrate Kit (e.g., DPPIV-Glo™ Protease Assay) containing substrate and luciferase detection reagent
-
Reference Inhibitor: Sitagliptin or Vildagliptin
-
Test Compounds
-
96- or 384-well white, opaque microplates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare the DPPIV-Glo™ Reagent by reconstituting the Luciferin Detection Reagent with the provided buffer and then adding the Gly-Pro-aminoluciferin substrate.[9]
-
Prepare serial dilutions of the DPP-4 enzyme, reference inhibitor, and test compounds in the assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the test compounds or reference inhibitor to the wells of the microplate.
-
Add 25 µL of the diluted DPP-4 enzyme solution to the wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Add 50 µL of the prepared DPPIV-Glo™ Reagent to each well to initiate the luminescent reaction.
-
Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition as described for the fluorescence-based assay, substituting luminescence for fluorescence values.
-
Determine the IC50 values for active compounds.
-
Absorbance-Based HTS Assay
This colorimetric assay is generally less sensitive than fluorescence or luminescence-based assays but can be a cost-effective alternative. It utilizes a chromogenic substrate, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA), which upon cleavage by DPP-4, releases p-nitroaniline, a yellow-colored product that can be measured spectrophotometrically.[10]
Materials:
-
Human Recombinant DPP-4 Enzyme
-
DPP-4 Assay Buffer
-
Chromogenic Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)
-
Reference Inhibitor: Sitagliptin
-
Test Compounds
-
96- or 384-well clear microplates
-
Absorbance microplate reader (wavelength at 405 nm)
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of the DPP-4 enzyme, Gly-Pro-pNA substrate, reference inhibitor, and test compounds in the assay buffer.
-
-
Assay Procedure:
-
Add test compounds or reference inhibitor to the wells of the microplate.
-
Add the DPP-4 enzyme solution to all wells except the blank.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding the Gly-Pro-pNA substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Measure the absorbance at 405 nm.[11]
-
-
Data Analysis:
-
Calculate the percent inhibition as described for the fluorescence-based assay, substituting absorbance for fluorescence values.
-
Determine the IC50 values for active compounds.
-
Data Presentation
The following tables summarize key quantitative data for the different HTS assay formats for DPP-4 inhibitors.
Table 1: Comparison of HTS Assay Formats for DPP-4 Inhibitor Screening
| Parameter | Fluorescence-Based | Luminescence-Based | Absorbance-Based |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Enzymatic cleavage of a proluminescent substrate coupled to a luciferase reaction | Enzymatic cleavage of a chromogenic substrate |
| Substrate | Gly-Pro-AMC | Gly-Pro-aminoluciferin | Gly-Pro-p-nitroanilide |
| Detection | Fluorescence (Ex/Em ~360/460 nm)[12] | Luminescence | Absorbance (~405 nm)[11] |
| Sensitivity | High | Very High | Moderate |
| Throughput | High | High | High |
| Cost | Moderate | High | Low |
Table 2: IC50 Values of Known DPP-4 Inhibitors Determined by Various HTS Assays
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| Sitagliptin | Fluorescence | 36.22 - 39.18 | [13] |
| Sitagliptin | Fluorescence | 4.38 | [14] |
| Sitagliptin | Fluorescence (in live cells) | 15,970 | [11] |
| Vildagliptin | Fluorescence (in live cells) | 582.9 | [11] |
| Novel Thiosemicarbazone | Fluorescence | 1.266 | [14] |
| Columbamine | Fluorescence | 3,440 | [15] |
| Berberine | Fluorescence | 53,730 | [15] |
Table 3: Assay Performance Metrics
| Assay Type | Parameter | Typical Value | Reference |
| Fluorescence-Based | Z'-Factor | > 0.5 | [3] |
| Luminescence-Based | Z'-Factor | > 0.5 | - |
| Absorbance-Based | Z'-Factor | > 0.5 | - |
Note: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3]
Conclusion
The choice of an HTS assay for the discovery of novel DPP-4 inhibitors depends on various factors, including the required sensitivity, available instrumentation, and budget. Fluorescence-based assays are widely used due to their high sensitivity and robustness. Luminescence-based assays offer even higher sensitivity, while absorbance-based assays provide a cost-effective alternative. The detailed protocols and comparative data presented in these application notes serve as a comprehensive guide for researchers to establish and validate reliable HTS campaigns for the identification of promising new therapeutic agents for the treatment of type 2 diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl Peptidase-4 at the Interface Between Inflammation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Activity of DPP4 [jscimedcentral.com]
- 8. DPPIV-Glo™ Protease Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. rsc.org [rsc.org]
- 11. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies | MDPI [mdpi.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Melogliptin in Human Plasma
Introduction
Melogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes mellitus. To facilitate pharmacokinetic and toxicokinetic studies, a sensitive, specific, and high-throughput bioanalytical method for the quantification of this compound in human plasma is essential. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed and validated for this purpose. The method employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for the analysis of a large number of samples. The principles of this method are based on established techniques for other gliptins.[1][2][3][4]
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (Purity >99%)
-
Alogliptin-d3 (Internal Standard, IS) (Purity >99%)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2-EDTA)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system was used.
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic: 70% A, 30% B |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 3.0 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | This compound | Alogliptin-d3 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 359.2 → 147.1 | 343.2 → 116.1 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | 25 | 28 |
| Declustering Potential (V) | 80 | 85 |
Standard Solutions and Quality Controls
Stock solutions of this compound and Alogliptin-d3 were prepared in methanol (B129727) at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution in a 50:50 mixture of acetonitrile and water. Calibration standards and QCs were prepared by spiking blank human plasma with the appropriate working solutions.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (Alogliptin-d3, 100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL into the LC-MS/MS system for analysis.
Method Validation Summary
The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and stability.[2]
Linearity
The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL for this compound in human plasma. The correlation coefficient (r²) was consistently >0.99.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 1.0 - 1000 | y = 0.0152x + 0.0023 | >0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results, summarized in Table 4, are within the acceptable limits of ±15% (±20% for LLOQ).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 8.5 | 105.2 | 11.2 | 103.8 |
| LQC | 3.0 | 6.2 | 98.7 | 8.1 | 101.5 |
| MQC | 100 | 4.1 | 102.3 | 5.5 | 99.6 |
| HQC | 800 | 3.5 | 97.9 | 4.8 | 98.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.
Table 5: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | LQC (3.0) | 92.5 | 97.8 |
| HQC (800) | 94.1 | 99.1 | |
| Alogliptin-d3 (IS) | 100 | 93.3 | 98.5 |
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation technique and offers excellent sensitivity, precision, and accuracy over a wide dynamic range. The short run time allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in a drug development setting.
References
Application Notes: Assessing Beta-Cell Function with Melogliptin Treatment In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Melogliptin is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to elevated levels of active GLP-1, which potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta-cells, stimulates insulin gene expression, and promotes beta-cell survival.[4][5][6] These application notes provide detailed protocols for assessing the effects of this compound on beta-cell function in vitro using common cell line models (e.g., INS-1, MIN6) or isolated pancreatic islets.
Application Note 1: Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)
This protocol details the assessment of this compound's effect on the primary function of beta-cells: secreting insulin in response to glucose. The expected outcome is that this compound will enhance insulin secretion specifically under high-glucose conditions, reflecting its GLP-1-mediated, glucose-dependent mechanism.[7]
Experimental Protocol: Static GSIS Assay
This protocol is adapted for a 24-well plate format using a beta-cell line like INS-1.
Materials:
-
INS-1 cells
-
Complete culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 135 mM NaCl, 3.6 mM KCl, 1.5 mM CaCl2, 0.5 mM MgSO4, 0.5 mM NaH2PO4, 5 mM NaHCO3, 10 mM HEPES, 0.1% BSA, pH 7.4.
-
KRBH with low glucose (2.8 mM)
-
KRBH with high glucose (16.7 mM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed INS-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well. Culture for 48 hours to allow adherence and recovery.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with 1 mL of Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 1 mL of KRBH buffer containing 2.8 mM glucose to each well.
-
Incubate for 2 hours at 37°C to bring the cells to a basal insulin secretion state.
-
-
Stimulation:
-
Carefully aspirate the pre-incubation buffer.
-
Add 500 µL of the appropriate stimulation buffer to triplicate wells as described in the table below. Prepare stimulation buffers by diluting the this compound stock solution to the final desired concentration. Ensure the final DMSO concentration is consistent across all conditions (e.g., ≤0.1%).
-
Incubate the plate for 1 hour at 37°C.[8]
-
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well into a microcentrifuge tube. Centrifuge at 1000 x g for 5 minutes to pellet any detached cells.
-
Insulin Quantification: Transfer the clarified supernatant to a new tube and store it at -20°C until analysis. Measure the insulin concentration using a commercial Insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization (Optional but Recommended): After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay). Normalize the measured insulin concentration to the total protein content (ng of insulin / mg of protein).
Data Presentation: Representative GSIS Data
| Condition No. | Glucose Concentration | This compound Concentration | Mean Insulin Secreted (ng/mg protein) ± SD | Fold Change vs. High Glucose |
| 1 | Low (2.8 mM) | 0 nM | 2.5 ± 0.4 | - |
| 2 | High (16.7 mM) | 0 nM | 15.0 ± 1.8 | 1.0x |
| 3 | High (16.7 mM) | 100 nM | 22.5 ± 2.5 | 1.5x |
| 4 | High (16.7 mM) | 1000 nM | 28.5 ± 3.1 | 1.9x |
Visualization: GSIS Experimental Workflow
Caption: Workflow for the in vitro Glucose-Stimulated Insulin Secretion (GSIS) assay.
Application Note 2: Elucidation of Intracellular Signaling Pathways
This compound's action is mediated by GLP-1 receptor (GLP-1R) activation, which is known to increase intracellular levels of the second messengers cyclic AMP (cAMP) and Ca2+.[7][9] These protocols describe how to measure these key signaling events.
Experimental Protocol 2a: Intracellular cAMP Measurement
Materials:
-
INS-1 cells seeded in a 96-well plate
-
Assay buffer (e.g., HBSS with 10 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
This compound and Glucose solutions
-
cAMP competition immunoassay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Seeding: Seed INS-1 cells in a white, clear-bottom 96-well plate at 5 x 10^4 cells/well and culture for 48 hours.
-
Pre-treatment: Wash cells with DPBS. Pre-treat cells with assay buffer containing IBMX (e.g., 500 µM) for 30 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add this compound and glucose to the wells at the desired final concentrations. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the stimulation buffer and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Quantification: Perform the cAMP assay following the manufacturer's protocol.
Experimental Protocol 2b: Intracellular Calcium (Ca2+) Imaging
Materials:
-
INS-1 cells seeded on glass-bottom dishes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Imaging buffer (e.g., KRBH with low glucose)
-
This compound and Glucose solutions
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed INS-1 cells on sterile glass-bottom dishes suitable for microscopy and culture for 48-72 hours.
-
Dye Loading: Wash cells with imaging buffer. Load cells with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in imaging buffer for 30-45 minutes at 37°C.
-
De-esterification: Wash the cells twice with imaging buffer to remove excess dye and allow 20-30 minutes for complete de-esterification of the dye inside the cells.
-
Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence signal in low glucose buffer. Perfuse the cells with high glucose buffer, followed by high glucose buffer containing this compound. Record the change in fluorescence intensity over time.[10][11][12]
Data Presentation: Representative Signaling Data
Table 2a: Effect of this compound on Intracellular cAMP
| Condition | cAMP Concentration (nM) ± SD |
|---|---|
| Low Glucose (2.8 mM) | 1.2 ± 0.2 |
| High Glucose (16.7 mM) | 3.5 ± 0.5 |
| High Glucose + this compound (1000 nM) | 8.8 ± 1.1 |
Table 2b: Effect of this compound on Intracellular Ca2+
| Condition | Peak Fluorescence Intensity (Arbitrary Units) ± SD |
|---|---|
| Low Glucose (2.8 mM) | 1.1 ± 0.1 |
| High Glucose (16.7 mM) | 2.4 ± 0.3 |
| High Glucose + this compound (1000 nM) | 3.9 ± 0.5 |
Visualization: GLP-1/DPP-4 Signaling Pathway in Beta-Cells
Caption: this compound inhibits DPP-4, increasing active GLP-1 and downstream signaling.
Application Note 3: Assessment of Beta-Cell Health and Survival
Chronic exposure to high glucose and lipids can be detrimental to beta-cells. GLP-1 signaling is known to have pro-survival and anti-apoptotic effects.[4][13][14] This note describes protocols to assess if this compound can protect beta-cells from stress-induced apoptosis.
Experimental Protocol 3a: Apoptosis Assay (Caspase-3/7 Activity)
Materials:
-
INS-1 cells seeded in a white 96-well plate
-
Stress-inducing agents: e.g., Palmitate (lipotoxicity) or a cytokine cocktail (e.g., IL-1β, TNF-α, IFN-γ)
-
This compound
-
Luminescent Caspase-Glo® 3/7 Assay kit
Procedure:
-
Seeding: Seed INS-1 cells in a white, clear-bottom 96-well plate at 4 x 10^4 cells/well and culture for 24 hours.
-
Treatment: Replace the medium with fresh culture medium containing the stressor (e.g., 0.4 mM palmitate complexed to BSA) with or without different concentrations of this compound. Include a vehicle control (no stressor) and a stressor-only control.
-
Incubation: Incubate for 24-48 hours. The duration may need optimization depending on the stressor used.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent directly to each well according to the manufacturer's protocol.
-
Measurement: Incubate for 1-2 hours at room temperature, protected from light. Measure the luminescence using a plate reader. Increased luminescence corresponds to increased caspase-3/7 activity and apoptosis.
Data Presentation: Representative Apoptosis Data
| Condition | Stressor | This compound | Caspase-3/7 Activity (RLU) ± SD | % Protection |
| 1 | None (Vehicle) | 0 nM | 5,000 ± 600 | - |
| 2 | Palmitate (0.4 mM) | 0 nM | 25,000 ± 2,100 | 0% |
| 3 | Palmitate (0.4 mM) | 100 nM | 18,000 ± 1,500 | 35% |
| 4 | Palmitate (0.4 mM) | 1000 nM | 11,000 ± 950 | 70% |
% Protection calculated as: [1 - (Treated - Vehicle) / (Stressor - Vehicle)] x 100
Visualization: Logical Relationship of this compound's Effects
Caption: Logical flow from this compound treatment to improved beta-cell health.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 5. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Calcium Signaling in Beta-Cell Lines Using Epifluorescence and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. Measurement of Calcium Signaling in Beta-Cell Lines Using Epifluorescence and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. GLP-1 signalling compensates for impaired insulin signalling in regulating beta cell proliferation in βIRKO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: Immunohistochemical Analysis of Dipeptidyl Peptidase-4 (DPP-4) Expression Following Melogliptin Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and detailed protocols for the immunohistochemical (IHC) detection and semi-quantitative analysis of Dipeptidyl Peptidase-4 (DPP-4) expression in tissues following treatment with Melogliptin, a selective DPP-4 inhibitor.
Introduction
Dipeptidyl Peptidase-4 (DPP-4), also known as the T-cell antigen CD26, is a multifunctional transmembrane glycoprotein (B1211001) expressed on the surface of various cell types, including endothelial, epithelial, and immune cells.[1][2] It also exists in a soluble, catalytically active form in plasma.[3][4] DPP-4 plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones are released after a meal and stimulate insulin (B600854) secretion while suppressing glucagon (B607659) release, thereby lowering blood glucose levels.[5]
This compound is a potent and selective inhibitor of the DPP-4 enzyme.[7] By blocking DPP-4 activity, this compound increases the bioavailability of active GLP-1 and GIP, enhancing the body's natural glucose-dependent insulin secretion.[5][8] This mechanism makes DPP-4 inhibitors, or "gliptins," a key therapeutic class for managing type 2 diabetes mellitus.[9][10]
While the primary mechanism of this compound is the inhibition of DPP-4's enzymatic function, it is also valuable to study the expression levels of the DPP-4 protein itself. Investigating protein expression via immunohistochemistry can help determine if chronic enzymatic inhibition leads to compensatory changes in protein synthesis or degradation in specific tissues. Furthermore, IHC is essential for visualizing the cellular and tissue localization of DPP-4, providing context to the pharmacological effects of this compound.
Signaling Pathway and Mechanism of Action
DPP-4 inhibitors intervene in the incretin signaling pathway. The diagram below illustrates the physiological role of DPP-4 and the mechanism of inhibition by drugs like this compound.
Experimental Design and Workflow
A typical experiment to assess DPP-4 expression after this compound treatment involves several stages, from in-vivo drug administration to ex-vivo tissue analysis. The workflow ensures systematic processing and analysis for reliable results.
Detailed Experimental Protocols
Protocol 1: Tissue Preparation
This protocol describes the steps from animal treatment to obtaining paraffin-embedded tissue blocks.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methylcellulose in water)
-
Experimental animals (e.g., C57BL/6 mice or Wistar rats)
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
Standard tissue processing reagents (graded ethanol, xylene, paraffin wax)
-
Tissue cassettes
Procedure:
-
Animal Treatment: Administer this compound or vehicle to respective animal groups daily via oral gavage for a predetermined period (e.g., 14-28 days). Dosages should be based on prior pharmacological studies.
-
Tissue Harvesting: At the end of the treatment period, euthanize animals according to approved ethical protocols.
-
Perfusion: Transcardially perfuse with ice-cold PBS to remove blood from tissues.
-
Fixation: Dissect target organs (e.g., pancreas, kidney, small intestine) and immerse in 10% NBF for 18-24 hours at room temperature.
-
Processing:
-
Transfer fixed tissues to 70% ethanol.
-
Dehydrate the tissue through a series of graded ethanol baths (e.g., 70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate with molten paraffin wax under vacuum.
-
Embed the tissue in paraffin blocks using appropriate orientation.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto a warm water bath. Mount sections onto positively charged slides and dry overnight at 37°C.
Protocol 2: Immunohistochemistry for DPP-4
This protocol details the staining procedure for detecting DPP-4 protein in prepared tissue sections.
Materials:
-
Paraffin-embedded tissue slides
-
Xylene and graded ethanol for deparaffinization
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide Block (e.g., 3% H₂O₂)
-
Protein Block Solution (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-DPP4/CD26 monoclonal antibody.[11]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Place slides in a staining jar filled with Citrate Buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Peroxidase Block:
-
Incubate slides with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Protein Block solution for 60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-DPP-4 antibody in antibody diluent buffer to its optimal concentration (determined by titration).
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody and incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Rinse slides with PBS.
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Stain slides with Hematoxylin for 1-2 minutes to visualize cell nuclei.
-
"Blue" the stain by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Data Presentation and Quantitative Analysis
IHC results can be quantified to compare DPP-4 expression between control and this compound-treated groups. A common method is the H-Score (Histoscore), which considers both the intensity of the stain and the percentage of positive cells.
H-Score Calculation: The H-Score is calculated using the formula: H-Score = Σ (i × Pi) Where:
-
i = intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong)
-
Pi = percentage of cells (0-100) at that intensity.
The final score ranges from 0 to 300.
Hypothetical Quantitative Data Summary
The table below illustrates how quantitative IHC data for DPP-4 expression in the kidney glomeruli and tubules could be presented.
| Treatment Group | Tissue Region | Mean H-Score (± SEM) | % Positive Cells (± SEM) | Predominant Intensity |
| Vehicle Control | Glomeruli | 210 ± 15 | 95 ± 4 | 2+ (Moderate) |
| Tubules | 150 ± 12 | 70 ± 6 | 1+/2+ (Weak/Moderate) | |
| This compound (10 mg/kg) | Glomeruli | 205 ± 18 | 92 ± 5 | 2+ (Moderate) |
| Tubules | 145 ± 14 | 68 ± 7 | 1+/2+ (Weak/Moderate) |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Summary
This application note provides a framework and detailed protocols for the immunohistochemical evaluation of DPP-4 expression in response to treatment with the DPP-4 inhibitor, this compound. The provided workflows and methods for staining and semi-quantitative analysis will enable researchers to reliably assess potential changes in DPP-4 protein levels and localization. Such studies are critical for a deeper understanding of the long-term physiological responses to DPP-4 inhibition in various target tissues.
References
- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 2. Unravelling the immunological roles of dipeptidyl peptidase 4 (DPP4) activity and/or structure homologue (DASH) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. DPP4/CD26 Antibody (D6D8K) - IHC Formulated | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Optimizing Melogliptin concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Melogliptin in in vitro studies. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule compound that acts as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] The primary mechanism of action involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1).[3] This leads to prolonged activity of GLP-1, resulting in glucose-dependent stimulation of insulin (B600854) secretion and suppression of glucagon (B607659) release, which helps to regulate blood glucose levels.[3][4]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound? A2: A common strategy for in vitro testing is to use a concentration range that is significantly higher than the maximum plasma concentration (Cmax) observed in vivo, often by a factor of 20 to 200.[5] For novel studies, it is advisable to perform a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 100 µM) to determine the optimal effective concentration (EC50) or inhibitory concentration (IC50) for your specific cell model and endpoint.[5]
Q3: What is the best solvent to use for preparing this compound stock solutions? A3: For in vitro assays, this compound stock solutions are typically prepared in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[6][7] It is critical to ensure the final concentration of the solvent in the cell culture medium is low (usually ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[8] Always run a vehicle control (medium with the same final concentration of solvent) in your experiments.
Q4: How can I assess the cytotoxicity of this compound in my cell line? A4: Cytotoxicity should be assessed to ensure that the observed effects are due to the specific activity of this compound and not cell death. Several cell viability assays are available:
-
Tetrazolium Reduction Assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells.[9][10]
-
Resazurin (AlamarBlue) Assay: A fluorescent assay that also measures metabolic activity.[11]
-
ATP-based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[12]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with damaged membranes, indicating cytotoxicity.[13]
Q5: What are the potential off-target effects of this compound? A5: While this compound is designed to be a selective DPP-4 inhibitor, high concentrations may lead to off-target effects.[14] For this class of drugs, selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, is important, as inhibition of these related enzymes has been associated with toxicity.[4] It is recommended to consult the manufacturer's specification sheet for selectivity data. If unexpected cellular responses are observed, consider investigating pathways known to be affected by other gliptins or broader kinase inhibitor screening.[15][16]
Quantitative Data Summary
The following tables provide key quantitative data and recommended parameters for designing your experiments.
Table 1: General Recommendations for this compound Concentration in In Vitro Studies
| Parameter | Recommended Range | Rationale |
| Initial Dose-Response Screening | 1 nM - 100 µM | To establish a comprehensive activity curve and determine EC50/IC50 values. |
| Enzyme Inhibition Assays (DPP-4) | 0.1 nM - 10 µM | DPP-4 inhibitors are often potent; this range typically captures the full inhibitory curve. |
| Cell-Based Functional Assays | 10 nM - 50 µM | Cellular uptake and complexity may require higher concentrations than cell-free enzyme assays. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | To minimize solvent-induced cytotoxicity. A vehicle control is mandatory.[8] |
Table 2: Typical Parameters for a Fluorometric DPP-4 Inhibition Assay
| Parameter | Typical Value / Reagent | Source |
| Enzyme | Human Recombinant DPP-4 | [17] |
| Substrate | Gly-Pro-aminomethylcoumarin (AMC) | [6][18] |
| Excitation Wavelength (λex) | 350 - 360 nm | [6][17] |
| Emission Wavelength (λem) | 450 - 465 nm | [6][17] |
| Incubation Temperature | 37°C | [18] |
| Incubation Time | 10 - 30 minutes | [19] |
| Positive Control Inhibitor | Sitagliptin or other known DPP-4 inhibitors |
Table 3: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Readout | Advantages | Disadvantages |
| MTT / MTS | Tetrazolium salt converted to colored formazan (B1609692) by mitochondrial dehydrogenases.[9] | Absorbance | Inexpensive, well-established. | Requires a solubilization step (MTT); can be affected by metabolic changes. |
| Resazurin | Resazurin (blue, non-fluorescent) is reduced to resorufin (B1680543) (pink, fluorescent) by viable cells.[11] | Fluorescence | High sensitivity, non-toxic, allows for kinetic monitoring. | Signal can be affected by pH and reducing agents in media. |
| ATP Assay | Luciferase-based reaction quantifies ATP released from lysed cells.[12] | Luminescence | Very high sensitivity, fast, reflects cell number accurately. | Lytic assay (endpoint); can be expensive. |
| LDH Release | Measures lactate dehydrogenase released from cells with compromised membranes.[13] | Absorbance | Directly measures cytotoxicity/cell death. | Less sensitive for early-stage apoptosis; signal can be transient. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes, appropriate cell culture medium.
-
Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound powder required to make a 10 mM stock solution in a specific volume of DMSO (Molecular Weight of this compound: 339.4 g/mol ).[2]
-
Aseptically weigh the powder and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the supplier.
-
-
Working Solutions:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final DMSO concentration does not exceed 0.5%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium), resulting in a final DMSO concentration of 0.1%.[20]
-
Protocol 2: In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits.[6][17][18]
-
Reagent Preparation:
-
Prepare Assay Buffer as per the kit instructions.
-
Dilute the human recombinant DPP-4 enzyme to the working concentration in cold Assay Buffer. Keep the enzyme on ice.
-
Prepare the fluorogenic substrate (Gly-Pro-AMC) solution in Assay Buffer. Protect from light.
-
Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Sitagliptin) in Assay Buffer.
-
-
Assay Procedure (96-well plate):
-
Add Assay Buffer to all wells.
-
Add the DPP-4 enzyme solution to all wells except the "background" wells.
-
Add the serially diluted this compound, positive control, or vehicle (Assay Buffer with DMSO) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin measuring fluorescence intensity (λex = 360 nm, λem = 460 nm) in kinetic mode for 30 minutes at 37°C, or as an endpoint reading after 30 minutes.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of fluorescence over time) for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (100% activity).
-
Plot percent inhibition versus log[this compound] and use a non-linear regression model to determine the IC50 value.
-
Protocol 3: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (and a vehicle control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot percent viability versus log[this compound] to determine the cytotoxic concentration (e.g., CC50).
-
Visualizations: Pathways and Workflows
Caption: this compound's core mechanism of action.
Caption: General workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overview of the gliptin class (dipeptidyl peptidase-4 inhibitors) in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 13. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Bioinformatics analysis combined with experimental validation reveals the novel mechanisms of multi-targets of dapagliflozin attenuating diabetic liver injury [frontiersin.org]
- 16. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing [mdpi.com]
- 17. content.abcam.com [content.abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 20. youtube.com [youtube.com]
Troubleshooting Melogliptin solubility issues in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting solubility issues with Melogliptin in aqueous buffers. The following information is compiled to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a small molecule, cyanopyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4).[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁FN₆O | [2][3][4] |
| Molecular Weight | 320.37 g/mol | [2][3][4] |
| XlogP | 0.6 | [2] |
| Appearance | Solid | [3] |
Q2: What is the expected aqueous solubility of this compound?
A2: Specific experimental data on this compound's aqueous solubility is not widely published. However, like many other DPP-4 inhibitors ("gliptins"), it is anticipated to have limited solubility in neutral aqueous buffers. Members of the gliptin class are often weak bases. For instance, the related compound Saxagliptin has an estimated pKa of 7.90, indicating that its solubility is pH-dependent.[1] It is reasonable to hypothesize that this compound behaves similarly as a weak base. Therefore, its aqueous solubility is expected to increase in acidic conditions (lower pH) where it can form a more soluble protonated species.
Q3: In which solvents can I dissolve this compound for experimental use?
A3: For initial stock solutions, Dimethyl Sulfoxide (B87167) (DMSO) is a recommended solvent.[5][6][7] Many DPP-4 inhibitors show good solubility in DMSO.[8][9] For aqueous-based assays, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer.
Troubleshooting Guide: Dissolving this compound
Issue: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).
-
Root Cause: this compound, likely a weak base, has low intrinsic solubility in neutral to alkaline aqueous solutions.
-
Solutions:
-
pH Adjustment: Lowering the pH of the buffer can significantly increase the solubility of a weakly basic compound. Attempt to dissolve this compound in a buffer with a slightly acidic pH (e.g., pH 4-6). However, ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
Use of an Organic Co-Solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO. Subsequently, dilute this stock solution into your aqueous buffer. It is crucial to keep the final concentration of DMSO in your assay as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts.
-
Mechanical Assistance: Gentle warming (e.g., to 37°C) and sonication can help to dissolve the compound.[10][11] However, be cautious with temperature as it can potentially degrade the compound over extended periods.
-
Issue: After diluting my DMSO stock solution into an aqueous buffer, a precipitate forms.
This is a common phenomenon known as "precipitation" or "crashing out" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble.[10][11]
-
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.
-
Optimize the Dilution Process:
-
Increase Co-solvent Concentration: If your experimental system allows, a slightly higher final concentration of DMSO may be necessary to maintain solubility. Always run appropriate vehicle controls to account for any effects of the solvent.
-
Incorporate Solubilizing Agents: For challenging cases, the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween-80, Pluronic F-68) in the aqueous buffer can be considered, provided they do not interfere with the assay.[10]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)[5]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes.[10]
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility Determination (Adapted for this compound)
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., phosphate (B84403) buffer pH 6.0, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of the selected buffer.
-
Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let undissolved particles settle.
-
Carefully collect a sample from the supernatant.
-
Centrifuge the sample to pellet any remaining suspended solids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Data on Related DPP-4 Inhibitors
While specific quantitative solubility data for this compound is limited in the public domain, the following table summarizes available information for other DPP-4 inhibitors, which can provide insights into the expected behavior of this compound.
| Compound | Solvent/Buffer | pH | Temperature (°C) | Solubility | Reference |
| Saxagliptin | Water | Not Specified | 24 | Sparingly soluble | [1] |
| Sitagliptin phosphate | Water | Not Specified | Not Specified | Soluble to 50 mM | [8] |
| Sitagliptin phosphate | DMSO | Not Specified | Not Specified | Soluble to 50 mM | [8] |
| K-579 | 1eq. HCl | Acidic | Not Specified | Soluble to 50 mM | |
| K-579 | DMSO | Not Specified | Not Specified | Soluble to 100 mM | |
| Sitagliptin (free base) | DMSO | Not Specified | Not Specified | 2 mg/mL | [9] |
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C15H21FN6O | CID 11623906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Dimethyl Sulfoxide (USP, BP, Ph. Eur.) pharma grade [itwreagents.com]
- 6. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. rndsystems.com [rndsystems.com]
- 9. ≥98% (HPLC), DPP4 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reducing Variability in Animal Studies with Melogliptin
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo studies involving Melogliptin. Due to the limited publicly available preclinical pharmacokinetic and pharmacodynamic data for this compound, this guide incorporates representative data from other well-characterized dipeptidyl peptidase-4 (DPP-4) inhibitors to illustrate key concepts and provide a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small molecule inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from pancreatic α-cells, ultimately resulting in improved glycemic control.
Q2: Why is reducing variability in animal studies with this compound important?
Q3: What are the common animal models used for studying DPP-4 inhibitors?
A3: Common animal models include normal healthy rodents (e.g., C57BL/6 mice, Wistar or Sprague-Dawley rats) for pharmacokinetic and pharmacodynamic studies, as well as genetic and diet-induced models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) to assess efficacy. The choice of model depends on the specific research question.
Troubleshooting Guide
Issue 1: High Variability in Blood Glucose Measurements
Possible Causes:
-
Inconsistent Fasting: The duration of fasting prior to glucose measurements can significantly impact baseline glucose levels and the response to a glucose challenge.[2]
-
Animal Stress: Handling, restraint, and blood collection procedures can induce stress, leading to fluctuations in blood glucose.
-
Inaccurate Dosing: Errors in dose calculation, preparation, or administration can lead to significant variability in drug exposure.
-
Biological Variability: Inherent physiological differences among individual animals.
Solutions:
-
Standardize Fasting: Implement a consistent fasting period (e.g., 4-6 hours for mice) before all glucose measurements. Ensure free access to water during fasting.
-
Acclimatize Animals: Acclimatize animals to handling and experimental procedures for several days before the study. Use a consistent and gentle handling technique.
-
Refine Blood Collection Technique: Use a minimally invasive blood collection method, such as tail-tip snipping for small volumes. Ensure technicians are proficient in the chosen method to minimize stress and collection time.
-
Ensure Dosing Accuracy: Carefully calculate the dose for each animal based on its body weight. Use calibrated equipment for dose preparation and administration. For oral gavage, ensure proper technique to avoid administration into the lungs.
-
Increase Sample Size: A larger sample size per group can help to mitigate the impact of individual biological variability.
Issue 2: Suboptimal or Inconsistent DPP-4 Inhibition
Possible Causes:
-
Inadequate Dose: The dose of this compound may be insufficient to achieve the desired level of DPP-4 inhibition.
-
Poor Bioavailability: The formulation or vehicle used for administration may result in poor absorption of the compound.
-
Timing of Measurement: The time point for measuring DPP-4 activity may not coincide with the peak plasma concentration of this compound.
-
Sample Handling: Improper handling and processing of plasma samples can lead to inaccurate DPP-4 activity measurements.
Solutions:
-
Conduct a Dose-Response Study: Perform a pilot study with a range of this compound doses to determine the optimal dose for achieving significant and sustained DPP-4 inhibition.
-
Optimize Formulation: Ensure this compound is properly dissolved or suspended in a suitable vehicle. For oral administration, common vehicles include water, saline, or a suspension agent like 0.5% carboxymethylcellulose.
-
Characterize Pharmacokinetics: If possible, perform a pharmacokinetic study to determine the Tmax (time to maximum concentration) of this compound in your animal model. Collect samples for DPP-4 activity assays around the expected Tmax.
-
Standardize Sample Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Process samples promptly and store plasma at -80°C until analysis.
Data Presentation
Representative Pharmacokinetic Parameters of Oral DPP-4 Inhibitors in Rodents
| Parameter | Sitagliptin (Rats) | Vildagliptin (Rats) | Linagliptin (Rats) |
| Dose (mg/kg) | 10 | 10 | 1 |
| Cmax (ng/mL) | ~800 | ~1200 | ~20 |
| Tmax (h) | ~1 | ~0.5 | ~2 |
| t½ (h) | ~2.5 | ~1.5 | ~120 |
| Oral Bioavailability (%) | ~80 | ~75 | ~30 |
Note: This table presents representative data for other DPP-4 inhibitors and is intended for illustrative purposes. Specific pharmacokinetic parameters for this compound in rodents are not widely available in the public domain.
Representative Pharmacodynamic Parameters of Oral DPP-4 Inhibitors in Rodents
| Parameter | Sitagliptin (Mice) | Vildagliptin (Rats) |
| Dose for >80% DPP-4 Inhibition | 10 mg/kg | 3 mg/kg |
| Duration of >80% Inhibition | ~12 hours | ~8 hours |
| Effect on OGTT (AUC reduction) | Significant reduction | Significant reduction |
Note: This table provides representative pharmacodynamic data for other DPP-4 inhibitors. The efficacy of this compound should be determined experimentally in the specific animal model and experimental conditions being used.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Animal scale
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
1 mL syringes
Procedure:
-
Animal Preparation: Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Dose Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the desired dose (e.g., mg/kg). The typical maximum oral gavage volume for mice is 10 mL/kg.
-
Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.
-
Administration: Once the needle is properly positioned in the esophagus (a slight resistance may be felt), administer the solution slowly and steadily.
-
Post-Administration Monitoring: Carefully remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Timer
Procedure:
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail tip and measure the glucose concentration.
-
This compound Administration: Administer this compound or vehicle via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Glucose Challenge: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of this compound.
Protocol 3: Plasma DPP-4 Activity Assay
Materials:
-
Blood collection tubes with EDTA
-
Microcentrifuge
-
DPP-4 activity assay kit (fluorometric or colorimetric)
-
96-well plate reader
Procedure:
-
Blood Collection: Collect blood samples at desired time points after this compound administration into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 1,500 x g for 15 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until the assay is performed.
-
DPP-4 Activity Measurement: Thaw the plasma samples on ice. Follow the instructions provided with the commercial DPP-4 activity assay kit. Typically, this involves incubating the plasma with a specific DPP-4 substrate and measuring the resulting fluorescent or colorimetric signal.
-
Data Analysis: Calculate the percentage of DPP-4 inhibition in the this compound-treated groups relative to the vehicle-treated control group.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the incretin signaling pathway.
Caption: A typical experimental workflow for an OGTT with this compound.
Caption: A logical decision tree for troubleshooting high variability.
References
Technical Support Center: DPP-4 Activity Assays with Fluorescent Substrates
Welcome to the technical support center for improving the sensitivity of Dipeptidyl Peptidase-4 (DPP-4) activity assays using fluorescent substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using a fluorescent substrate for DPP-4 activity assays?
Fluorescent assays offer significantly higher sensitivity compared to colorimetric methods, allowing for the detection of lower enzyme concentrations and more subtle changes in activity.[1] This increased sensitivity is particularly advantageous when working with samples containing low DPP-4 levels or when screening for potent inhibitors.[1] Additionally, fluorometric assays are well-suited for high-throughput screening (HTS) applications due to their simple, one-step protocol and compatibility with microplate readers.[2][3]
Q2: Which fluorescent substrate is best for my DPP-4 assay?
The most commonly used and well-validated fluorogenic substrate for DPP-4 is Gly-Pro-7-amido-4-methylcoumarin (GP-AMC).[4][5] Upon cleavage by DPP-4, free AMC is released, which produces a strong fluorescent signal. Other substrates, such as those based on rhodamine or other fluorophores, are also available and may offer different excitation and emission spectra.[6] The choice of substrate can depend on the specific instrumentation available and the presence of potentially interfering compounds in the sample.
Q3: How can I optimize the concentration of the fluorescent substrate?
To determine the optimal substrate concentration, it is recommended to perform a substrate titration experiment. This involves measuring DPP-4 activity across a range of substrate concentrations while keeping the enzyme concentration constant. The optimal concentration is typically at or near the Michaelis-Menten constant (Km) value, where the reaction rate is half of the maximum velocity (Vmax). Using a substrate concentration that is too high can lead to substrate inhibition, while a concentration that is too low will result in a weak signal. For instance, in one study, a concentration of 50 µM of the fluorescent probe GP-BAN was found to be optimal.[7]
Q4: What is the recommended incubation time and temperature for the assay?
Incubation times can vary depending on the enzyme concentration and sample type. A typical incubation period is 30 to 60 minutes at 37°C.[5][7][8][9] It is crucial to perform a time-course experiment to ensure that the reaction is in the linear range. The fluorescence signal should increase linearly over time. If the reaction proceeds too quickly and plateaus, the enzyme concentration may be too high. Conversely, if the signal is too low, a longer incubation time may be necessary.[7]
Q5: Can I use complex biological samples like plasma or cell lysates in a fluorescent DPP-4 assay?
Yes, fluorescent DPP-4 assays can be adapted for use with various biological samples, including human plasma, cell lysates, and tissue homogenates.[4][7][8] However, it is important to include appropriate controls to account for background fluorescence from the sample matrix. A "no enzyme" control for each sample is essential to subtract the background signal. It may also be necessary to dilute the sample to minimize interference and ensure the reaction remains within the linear range of the assay.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence of the sample (e.g., plasma, cell lysate).[6] 2. Contamination of reagents or microplate. 3. Substrate degradation. | 1. Run a parallel reaction for each sample without the DPP-4 enzyme (sample blank) and subtract this value from the experimental reading.[8] 2. Use high-quality, fresh reagents and black, low-binding microplates designed for fluorescence assays.[2][3] 3. Protect the fluorescent substrate from light and store it properly as recommended by the manufacturer.[8] |
| Low or No Signal | 1. Inactive enzyme. 2. Insufficient incubation time. 3. Incorrect filter settings on the plate reader. 4. Low enzyme concentration in the sample. | 1. Use a positive control with a known active DPP-4 enzyme to verify assay components.[8] Ensure proper storage and handling of the enzyme. 2. Increase the incubation time, ensuring the reaction remains in the linear phase.[7] 3. Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[8] 4. Concentrate the sample or use a larger sample volume if possible. |
| Non-linear Reaction Rate | 1. Enzyme concentration is too high, leading to rapid substrate depletion. 2. Substrate inhibition at high concentrations. 3. Enzyme instability under assay conditions. | 1. Dilute the enzyme or sample and repeat the assay.[10] 2. Perform a substrate titration to determine the optimal concentration that does not cause inhibition. 3. Check the stability of the enzyme in the assay buffer over the time course of the experiment. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently mix the contents of each well after adding all reagents. 3. Ensure the plate is incubated in a stable temperature environment. |
Experimental Protocols
General Protocol for DPP-4 Activity Assay using a Fluorescent Substrate
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme source and experimental conditions.
-
Prepare Reagents:
-
DPP-4 Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 8.0).[9]
-
Fluorescent Substrate Stock Solution: Dissolve the fluorescent substrate (e.g., Gly-Pro-AMC) in DMSO to make a concentrated stock solution.[3]
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration.
-
DPP-4 Enzyme: Dilute the enzyme to the desired concentration in cold assay buffer. Keep on ice.
-
AMC Standard: Prepare a series of dilutions of free AMC in assay buffer to generate a standard curve.[2][8]
-
-
Assay Procedure:
-
Add reagents to the wells of a black 96-well microplate. A typical reaction mixture includes:
-
Assay Buffer
-
Sample or DPP-4 enzyme
-
Inhibitor or vehicle control
-
-
Pre-incubate the plate at 37°C for 10 minutes.[9]
-
Initiate the reaction by adding the working substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[5][9]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 350-380 nm / 440-460 nm for AMC).[2]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme or with inhibitor) from all readings.
-
Use the AMC standard curve to convert the relative fluorescence units (RFU) to the amount of product formed (e.g., pmol of AMC).
-
Calculate the DPP-4 activity, typically expressed as pmol/min or µU/mL.[11]
-
Visualizations
DPP-4 Enzymatic Reaction
Caption: DPP-4 cleaves a fluorescent substrate, releasing a fluorescent product.
Experimental Workflow for DPP-4 Activity Assay
Caption: General workflow for a fluorescent DPP-4 activity assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common DPP-4 assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetechindia.com [lifetechindia.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. abcam.cn [abcam.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Melogliptin Stability and Degradation: A Technical Support Resource
Disclaimer: Publicly available long-term stability and degradation data specifically for Melogliptin is limited. Therefore, this technical support center provides guidance based on established knowledge of other dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as 'gliptins'. The information presented here is intended to serve as a general resource for researchers, scientists, and drug development professionals. It is crucial to perform specific stability studies for this compound to establish its unique degradation profile.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for DPP-4 inhibitors like this compound?
A1: Based on studies of other gliptins, the primary degradation pathways often involve hydrolysis and oxidation.[1][2] Hydrolytic degradation can occur under both acidic and alkaline conditions, leading to the cleavage of amide or other susceptible bonds within the molecule. Oxidative degradation can also occur, particularly if the molecular structure contains moieties sensitive to oxidation. Some gliptins have also shown susceptibility to photolytic degradation.[3][4]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[3] For a compound like this compound, it is advisable to follow the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[3] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at temperatures ranging from 60°C to 105°C.
-
Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound and its degradation products?
A3: The most common and effective analytical technique for stability testing of gliptins is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[2][5] This method is capable of separating the parent drug from its degradation products. For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in chromatogram during stability testing. | Formation of new degradation products. | - Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradants.[3] - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[6] |
| Loss of assay value over time in the stability samples. | Chemical degradation of this compound. | - Review the storage conditions. Ensure samples are stored at the recommended temperature and humidity, and protected from light if found to be photosensitive. - Investigate the formulation components for any potential incompatibilities with this compound. |
| Inconsistent stability results between batches. | - Variability in the purity of the starting material. - Inconsistent manufacturing process. | - Thoroughly characterize the impurity profile of each batch before initiating stability studies. - Ensure the manufacturing process is well-controlled and validated. |
| Precipitation observed in stability samples. | - Poor solubility of this compound or its degradants in the formulation. - Change in pH of the formulation over time. | - Evaluate the solubility of this compound at different pH values. - Consider the use of co-solvents or other excipients to improve solubility. - Monitor the pH of the formulation throughout the stability study. |
Data on Forced Degradation of DPP-4 Inhibitors (as a proxy for this compound)
The following table summarizes typical degradation observed for various DPP-4 inhibitors under forced degradation conditions. This data can serve as a general guide for what to expect during similar studies with this compound.
| Stress Condition | DPP-4 Inhibitor | Observations | Reference |
| Acidic Hydrolysis (1 M HCl, 80°C, 3h) | Vildagliptin | One major degradant observed. | [2] |
| Alkaline Hydrolysis | Omarigliptin | Complete degradation. | [6] |
| Oxidative (H₂O₂) | Vildagliptin | Five major degradants detected. | [2] |
| Thermal | Linagliptin | Stable. | [3] |
| Photolytic | Omarigliptin | Stable. | [6] |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 1 M NaOH before analysis.
-
Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep the solution at 60°C for a specified period. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for a specified period.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and fluorescent light for a specified duration.
-
Analysis: Analyze all the stressed samples by a stability-indicating RP-HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of this compound via DPP-4 inhibition.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability and degradation studies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Glenmark Pharmaceuticals's Novel Molecule for Diabetes, this compound to Enter Phase III Trials - BioSpace [biospace.com]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. PubChemLite - this compound (C15H21FN6O) [pubchemlite.lcsb.uni.lu]
- 5. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 6. What is the mechanism of Gemigliptin? [synapse.patsnap.com]
Technical Support Center: Overcoming Off-target Effects of DPP-4 Inhibitors in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address off-target effects of Dipeptidyl Peptidase-4 (DPP-4) inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with DPP-4 inhibitors in cell-based assays?
A1: The primary off-target effects of DPP-4 inhibitors stem from their lack of complete selectivity. These inhibitors can also act on other members of the dipeptidyl peptidase family, most notably Dipeptidyl Peptidase-8 (DPP-8), Dipeptidyl Peptidase-9 (DPP-9), and Fibroblast Activation Protein (FAP).[1][2][3][4] Inhibition of these related enzymes can lead to a variety of unintended biological consequences in cell-based assays, including cytotoxicity, altered cell differentiation, and modulation of immune responses.[2][3][5][6] For instance, inhibition of DPP-8 and DPP-9 has been associated with adverse effects such as alopecia, thrombocytopenia, and gastrointestinal toxicity in preclinical studies.[2][3][5]
Q2: How can I differentiate between on-target DPP-4 inhibition and off-target effects in my experimental results?
A2: Differentiating between on-target and off-target effects requires a multi-pronged approach:
-
Use of highly selective inhibitors: Compare the effects of a less selective inhibitor with a highly selective DPP-4 inhibitor. If an observed effect is absent with the highly selective compound, it is likely an off-target effect.
-
Genetic knockdown/knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate DPP-4 expression. If the inhibitor's effect persists in DPP-4 deficient cells, it points towards an off-target mechanism.
-
Activity-based probes: Employ specific probes that only bind to active DPP-4 to confirm target engagement within the cell.
-
Control cell lines: Use cell lines that do not express DPP-4 or express it at very low levels as negative controls.
Q3: What are the known incretin-independent effects of DPP-4 inhibitors?
A3: While the primary therapeutic action of DPP-4 inhibitors is to prevent the degradation of incretin (B1656795) hormones like GLP-1 and GIP, they also exhibit effects independent of this pathway.[7] These incretin-independent actions can be mediated through the modulation of other bioactive peptides or through non-catalytic functions of the DPP-4 protein.[7] For example, some DPP-4 inhibitors have been shown to have direct cardiovascular effects that are not mediated by GLP-1.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence/absorbance in the assay. | 1. Autofluorescence/absorbance of the test compound. 2. Contamination of reagents or plates. 3. Non-enzymatic hydrolysis of the substrate. | 1. Run a parallel assay with the compound but without the enzyme to measure and subtract the compound's intrinsic signal.[8] 2. Use fresh, high-quality reagents and plates specifically designed for fluorescence or absorbance assays.[8] 3. Include a substrate-only control (no enzyme) to assess the rate of spontaneous substrate degradation. |
| Inconsistent or non-reproducible IC50 values. | 1. Poor solubility of the inhibitor. 2. Instability of the inhibitor in the assay buffer. 3. Variation in enzyme activity between experiments. | 1. Check the solubility of the inhibitor in the assay buffer. An initial concentrated stock may be prepared in a solvent like DMSO, but the final concentration of the solvent in the assay should be minimized and consistent across all wells.[8] 2. Assess the stability of the inhibitor over the time course of the assay. 3. Standardize the enzyme concentration and ensure consistent storage and handling. Thaw and aliquot the enzyme to avoid repeated freeze-thaw cycles.[8] |
| Observed cytotoxicity at concentrations expected to be non-toxic. | 1. Off-target inhibition of DPP-8 and/or DPP-9. 2. Non-specific cellular stress induced by the compound or solvent. | 1. Test the inhibitor's activity against purified DPP-8 and DPP-9 enzymes. Compare the cytotoxic profile with that of a known selective DPP-8/9 inhibitor.[9] 2. Ensure the final solvent concentration is below the threshold for cellular toxicity. Include a vehicle control in all experiments. |
| Unexpected changes in cell signaling pathways unrelated to incretin signaling. | 1. Inhibition of FAP, which is involved in extracellular matrix remodeling and growth factor signaling. 2. DPP-4 has numerous substrates beyond incretins that can affect various signaling pathways. | 1. Test the inhibitor's selectivity against FAP.[1] Use FAP-knockout/knockdown cells to confirm if the effect is FAP-dependent. 2. Review the literature for known non-incretin substrates of DPP-4 that may be relevant to the observed signaling changes. |
Data Presentation: Selectivity of Common DPP-4 Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of several common DPP-4 inhibitors against DPP-4 and the off-target peptidases DPP-8, DPP-9, and FAP. A higher IC50 value indicates lower potency. The selectivity ratio is calculated by dividing the off-target IC50 by the DPP-4 IC50. A higher ratio signifies greater selectivity for DPP-4.
| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | FAP IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) | Selectivity Ratio (FAP/DPP-4) |
| Sitagliptin | 19 | >100,000 | >100,000 | >100,000 | >5263 | >5263 | >5263 |
| Vildagliptin | 62 | 2,700 | 890 | >100,000 | 44 | 14 | >1613 |
| Saxagliptin | 50 | 4,500 | 1,200 | >100,000 | 90 | 24 | >2000 |
| Alogliptin | <10 | >100,000 | >100,000 | >100,000 | >10000 | >10000 | >10000 |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000 | >10000 | >10000 | >10000 |
Note: IC50 values can vary depending on assay conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
Protocol 1: Fluorometric DPP-4 Activity Assay
This protocol describes a method to measure DPP-4 enzyme activity using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10]
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)[10]
-
DPP-4 inhibitor (test compound) and a known selective inhibitor (e.g., Sitagliptin) as a positive control[10]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[10]
Procedure:
-
Reagent Preparation:
-
Allow all reagents to come to room temperature before use.[8]
-
Prepare a working solution of the DPP-4 enzyme in DPP-4 Assay Buffer.
-
Prepare a stock solution of the DPP-4 substrate in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in DPP-4 Assay Buffer.
-
Prepare serial dilutions of the test inhibitor and the positive control inhibitor in DPP-4 Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (no enzyme): Add Assay Buffer and substrate.
-
Negative Control (no inhibitor): Add Assay Buffer, enzyme, and substrate.
-
Test Inhibitor: Add Assay Buffer, enzyme, substrate, and the test inhibitor at various concentrations.
-
Positive Control: Add Assay Buffer, enzyme, substrate, and the positive control inhibitor.
-
-
Incubation:
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
-
Protocol 2: Cell-Based DPP-4 Inhibition Assay
This protocol outlines a method for assessing DPP-4 inhibition in a cellular context.
Materials:
-
Cell line expressing DPP-4 (e.g., Caco-2 or HEK293 cells)[11]
-
Cell culture medium and supplements
-
DPP-4 inhibitor (test compound)
-
Cell lysis buffer
-
DPP-4 activity assay kit (as described in Protocol 1)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).
-
Treat the cells with various concentrations of the DPP-4 inhibitor or vehicle control for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate sample.
-
-
DPP-4 Activity Measurement:
-
Perform the fluorometric DPP-4 activity assay (as described in Protocol 1) using the cell lysates as the source of the enzyme.
-
Normalize the DPP-4 activity to the total protein concentration for each sample.
-
-
Data Analysis:
-
Calculate the percent inhibition of cellular DPP-4 activity for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the cellular IC50 value of the inhibitor.
-
Visualizations
Caption: DPP-4 signaling pathway and the mechanism of DPP-4 inhibitors.
Caption: Workflow for a cell-based DPP-4 inhibitor assay.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Non-Specific Inhibition of Dipeptidyl Peptidases 8/9 by Dipeptidyl Peptidase 4 Inhibitors Negatively Affects Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. benchchem.com [benchchem.com]
Navigating Melogliptin Dosage Across Diabetic Animal Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators utilizing Melogliptin and other dipeptidyl peptidase-4 (DPP-4) inhibitors in preclinical diabetic animal models. Here, you will find troubleshooting advice and frequently asked questions to streamline your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting a new in vivo study with this compound. What is the recommended starting dose for a diabetic mouse or rat model?
Q2: What are some typical dose ranges for other DPP-4 inhibitors in rodent models of diabetes?
A2: Dose ranges for commonly used DPP-4 inhibitors can vary based on the specific compound, the animal model, and the route of administration. The following table summarizes dosages reported in the literature for various DPP-4 inhibitors in diabetic rodent models.
| Drug | Animal Model | Dosage Range | Route of Administration | Key Findings |
| Alogliptin (B1666894) | High-Fat Diet/Streptozotocin (B1681764) (HFD/STZ) Diabetic Mice | 5, 15, 45 mg/kg/day | Oral | Dose-dependent reduction in blood glucose and HbA1c.[2] |
| Alogliptin | Streptozotocin (STZ)-Induced Diabetic Rats | 1, 2, 3 mg/kg/day | Oral | Significant reduction in paw edema in an inflammation model.[3][4] |
| Alogliptin | Wistar Rats | 10, 20 mg/kg/day | Oral | Ameliorated histological changes in the kidney and reduced oxidative stress.[5] |
| Gemigliptin (B52970) | Streptozotocin (STZ)-Induced Diabetic Rats | 10, 100 mg/kg/day | Oral Gavage | Preserved salivary gland function and reduced apoptosis.[6] |
| Gemigliptin | Methylglyoxal-injected Rats | 10, 100 mg/kg/day | Oral | Increased saliva volume and amylase levels.[7] |
| Teneligliptin | Streptozotocin (STZ)-Induced Diabetic Rats | 2 µg/h | Intrathecal Infusion | Attenuated morphine analgesic tolerance.[8] |
| Carmegliptin | ob/ob Mice | 1, 10 mg/kg | Oral | Dose-dependent inhibition of plasma DPP-4.[9][10] |
Q3: How do I properly induce a diabetic state in my animal models?
A3: The choice of induction method depends on whether you aim to model Type 1 or Type 2 diabetes.
-
Type 1 Diabetes Model (Streptozotocin-induced): A single high-dose intraperitoneal injection of streptozotocin (STZ) is commonly used. STZ is toxic to pancreatic β-cells.
-
Type 2 Diabetes Model (High-Fat Diet and STZ): This model combines insulin (B600854) resistance induced by a high-fat diet (HFD) with β-cell dysfunction caused by a low dose of STZ.[2][9]
Q4: What are the critical steps in performing an Oral Glucose Tolerance Test (OGTT)?
A4: An OGTT is a key experiment to assess glucose metabolism. The general procedure involves:
-
Fasting the animals overnight (typically 12-16 hours) with free access to water.
-
Recording a baseline blood glucose level (t=0).
-
Administering a glucose solution orally (typically 2 g/kg body weight).
-
Measuring blood glucose levels at specific time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Mice (HFD/STZ Model)
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Streptozotocin (STZ)
-
Cold citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatize mice for at least one week.
-
Feed mice an HFD for 4-6 weeks to induce insulin resistance.
-
After the HFD period, fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single low dose of STZ (e.g., 50 mg/kg) via intraperitoneal injection.[9]
-
Return mice to the HFD.
-
Monitor blood glucose levels 72 hours post-STZ injection. Mice with fasting blood glucose levels >250 mg/dL are typically considered diabetic.[9]
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
Materials:
-
Diabetic mice
-
Glucose solution (20% w/v in sterile saline)
-
Oral gavage needle
-
Glucometer and test strips
Procedure:
-
Fast mice overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer the glucose solution (2 g/kg body weight) via oral gavage.[9]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]
Signaling Pathways and Workflows
The primary mechanism of action for this compound and other "gliptins" is the inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion and suppressed glucagon (B607659) release, ultimately improving glycemic control.
Caption: Mechanism of action of this compound via DPP-4 inhibition.
Caption: General experimental workflow for evaluating this compound.
References
- 1. biospace.com [biospace.com]
- 2. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ujpronline.com [ujpronline.com]
- 5. benchchem.com [benchchem.com]
- 6. Gemigliptin suppresses salivary dysfunction in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement effect of gemigliptin on salivary gland dysfunction in exogenous methylglyoxal-injected rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Melogliptin-Mediated GLP-1 Potentiation
Welcome to the technical support center for researchers investigating Melogliptin-mediated GLP-1 potentiation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[1][2][3]
Q2: How does increased GLP-1 lead to glycemic control?
A2: Active GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, which stimulates insulin (B600854) secretion in a glucose-dependent manner. This means insulin is primarily released when blood glucose levels are high.[4][5][6] GLP-1 also suppresses the secretion of glucagon (B607659) from pancreatic α-cells, which in turn reduces hepatic glucose production.[4][5][7] Additionally, GLP-1 slows gastric emptying and can reduce appetite, both of which contribute to lower post-meal glucose spikes.[4][6][8]
Q3: Why are control experiments crucial when studying this compound?
A3: Control experiments are essential to ensure that the observed effects are specifically due to this compound's inhibition of DPP-4 and the subsequent potentiation of GLP-1 signaling. They help to rule out off-target effects, experimental artifacts, and confirm the validity of your findings.
Q4: What are the key control experiments to perform?
A4: A robust study should include a combination of in vitro and in vivo controls.
-
In Vitro:
-
Vehicle Control: To establish a baseline and control for the effects of the solvent used to dissolve this compound.
-
Positive Control Inhibitor: A well-characterized DPP-4 inhibitor (e.g., Sitagliptin, Vildagliptin) to validate the assay's ability to detect DPP-4 inhibition.[9][10]
-
Specificity Control: Testing this compound against other related peptidases like DPP-8 and DPP-9 to demonstrate its selectivity for DPP-4.[11][12]
-
-
In Vivo:
-
Vehicle Control Group: To establish baseline physiological responses.
-
Positive Control Inhibitor Group: To compare the efficacy of this compound with a known DPP-4 inhibitor.
-
GLP-1 Receptor Antagonist Group: Co-administration of this compound with a GLP-1R antagonist (e.g., Exendin (9-39)) to confirm that the glucose-lowering effects are mediated through the GLP-1 receptor.
-
Troubleshooting Guides
In Vitro DPP-4 Enzyme Activity Assay
| Problem | Possible Causes | Troubleshooting Steps |
| No or low inhibition of DPP-4 activity with this compound. | 1. Inactive Compound: this compound may have degraded. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time. 3. Enzyme/Substrate Issues: Degraded DPP-4 enzyme or substrate.[13] | 1. Use a fresh aliquot of this compound. 2. Verify that the assay buffer pH is optimal (typically pH 7.5-8.0) and that incubation is at 37°C.[9][13] 3. Run a positive control with a known DPP-4 inhibitor (e.g., Sitagliptin) to confirm enzyme and substrate activity.[9][10] |
| High background fluorescence. | 1. Contaminated Reagents: Buffer or substrate may be contaminated. 2. Autofluorescence: The test compound or plate may be autofluorescent. | 1. Use fresh, high-purity reagents. 2. Include a "no enzyme" control and a "no substrate" control to measure background fluorescence. Subtract these values from your experimental wells. |
| Inconsistent results between replicates. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting. 2. Temperature Fluctuation: Inconsistent temperature across the plate during incubation. | 1. Use calibrated pipettes and ensure proper mixing. 2. Ensure the entire plate is incubated at a uniform temperature. |
Cell-Based GLP-1 Receptor Activation Assay
| Problem | Possible Causes | Troubleshooting Steps |
| No potentiation of GLP-1 signaling with this compound. | 1. Low DPP-4 Expression: The cell line may not express sufficient endogenous DPP-4. 2. Cell Unresponsiveness: Cells may not be responsive to GLP-1. | 1. Confirm DPP-4 expression in your chosen cell line (e.g., via Western blot or qPCR). 2. Run a positive control with a known GLP-1 receptor agonist (e.g., GLP-1 (7-36)) to confirm cells are responsive.[14] |
| High variability in reporter gene expression. | 1. Inconsistent Cell Number: Uneven cell seeding in wells. 2. Cell Health: Cells may be stressed or unhealthy. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Monitor cell viability and morphology. Do not use cells that are over-confluent. |
In Vivo Animal Studies
| Problem | Possible Causes | Troubleshooting Steps |
| No significant effect on blood glucose levels. | 1. Insufficient Dose: The dose of this compound may be too low. 2. Poor Bioavailability: The compound may not be well absorbed. 3. Timing of Measurement: Blood glucose may be measured at a suboptimal time point. | 1. Perform a dose-response study to determine the optimal dose. 2. Assess the pharmacokinetic profile of this compound. 3. Conduct a time-course experiment to identify the peak time of action. |
| High variability in animal responses. | 1. Genetic Variation: Differences in the genetic background of the animals. 2. Environmental Factors: Stress, diet, or housing conditions can affect metabolic parameters. | 1. Use a genetically homogenous animal strain. 2. Standardize housing, diet, and handling procedures. Acclimatize animals before the experiment. |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound on DPP-4.
-
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin)[9][13]
-
Assay Buffer: Tris-HCl buffer (pH 8.0)[13]
-
This compound and a positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[9][13]
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells for vehicle control (buffer only) and a "no enzyme" background control.
-
Add the DPP-4 enzyme to all wells except the background control and incubate for 10 minutes at 37°C.[13]
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[13][15]
-
Measure the fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Cell-Based GLP-1 Receptor Activation Assay
This protocol outlines a method to assess the potentiation of GLP-1 signaling by this compound in a cell line expressing the GLP-1 receptor.
-
Materials:
-
Procedure:
-
Seed the cells in the 96-well plate and incubate overnight.
-
The next day, replace the medium with a serum-free medium containing different concentrations of this compound or vehicle.
-
Add a sub-maximal concentration of GLP-1 (7-36) to the appropriate wells. Include control wells with this compound alone and GLP-1 alone.
-
Incubate for a defined period (e.g., 4-6 hours) at 37°C.[14]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[14]
-
Measure the luminescence using a plate reader.
-
Analyze the data to determine the potentiation of GLP-1-induced luciferase activity by this compound.
-
Data Presentation
Table 1: In Vitro DPP-4 Inhibition
| Compound | IC50 (nM) |
| This compound | [Insert Value] |
| Sitagliptin (Positive Control) | [Insert Value] |
Table 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
| Treatment Group | Glucose AUC (0-120 min) |
| Vehicle | [Insert Value] |
| This compound (10 mg/kg) | [Insert Value] |
| Sitagliptin (10 mg/kg) | [Insert Value] |
| This compound + Exendin (9-39) | [Insert Value] |
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for in vitro assays.
References
- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drugs.com [drugs.com]
- 5. droracle.ai [droracle.ai]
- 6. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect | MDPI [mdpi.com]
- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. lifetechindia.com [lifetechindia.com]
Best practices for long-term storage of Melogliptin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Melogliptin stock solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules, including this compound. Ensure the use of anhydrous, high-purity DMSO to minimize degradation.
Q2: What is the best way to store this compound powder?
Lyophilized this compound powder should be stored at -20°C or -80°C in a desiccated environment to protect it from moisture and light. Under these conditions, the powder is expected to be stable for an extended period.
Q3: How should I store my this compound stock solution for long-term use?
For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into single-use vials.
Q4: Can I store my this compound stock solution at -20°C or 4°C?
While storage at -20°C is acceptable for short to medium-term use, -80°C is the preferred temperature for long-term stability. Storage at 4°C is not recommended for stock solutions as the rate of degradation in solution is significantly higher at this temperature. Working solutions diluted in aqueous buffers should be prepared fresh for each experiment and not stored.
Q5: How can I avoid precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer?
Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer where the compound is less soluble. To minimize this:
-
Use a stepwise dilution: Instead of a single large dilution, perform several smaller, sequential dilutions.
-
Ensure the final DMSO concentration is sufficient: The final concentration of DMSO in your working solution should be high enough to maintain solubility, but low enough to not affect your experimental system (typically ≤0.5%).
-
Vortex gently while diluting: Add the stock solution to the aqueous buffer while gently vortexing to promote mixing.
-
Consider co-solvents: In some cases, the use of a co-solvent in the final buffer system may be necessary, but this should be validated for compatibility with your assay.
Data Presentation: Recommended Storage Conditions
| Storage Format | Solvent | Temperature | Recommended Duration | Key Considerations |
| Powder | N/A | -20°C to -80°C | Years | Store in a desiccator, protected from light. |
| Stock Solution | DMSO | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -20°C | Up to 3 months | Suitable for shorter-term storage. |
| Working Solution | Aqueous Buffer | 4°C | Less than 24 hours | Prepare fresh before each experiment. |
Disclaimer: The stability durations provided are based on general best practices for small molecule inhibitors and may vary for this compound. It is recommended to perform periodic quality control of your stock solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.
This is a common problem that can be caused by several factors related to the handling and storage of this compound.
Issue 2: High background signal in cell-based assays.
High background can be caused by the compound interfering with the assay components or by solvent effects.
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO
This protocol outlines a method to assess the stability of a this compound stock solution in DMSO over time at different storage temperatures.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water with 0.1% formic acid
-
C18 HPLC column
-
HPLC system with UV detector
-
-80°C and -20°C freezers
-
4°C refrigerator
-
Analytical balance
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh this compound powder and dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex until fully dissolved. This is your initial stock solution (T=0).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple single-use vials.
-
Store aliquots at three different temperature conditions: -80°C, -20°C, and 4°C.
-
-
HPLC Analysis (Time Point Zero):
-
Immediately after preparation, take one aliquot and prepare a dilution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Inject the sample into the HPLC system.
-
Run a gradient elution method (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 15 minutes).
-
Record the chromatogram and determine the peak area of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Subsequent Time Points:
-
At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a dilution in the mobile phase as in step 3.
-
Perform HPLC analysis under the same conditions.
-
Record the chromatogram and determine the peak area of the this compound peak. Look for the appearance of any new peaks which would indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact this compound versus time for each storage condition.
-
Validation & Comparative
Comparing the efficacy of Melogliptin vs. sitagliptin in vivo
An objective analysis of the dipeptidyl peptidase-4 (DPP-4) inhibitors Melogliptin and Sitagliptin for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their in vivo efficacy based on available data.
This comparison guide offers a detailed examination of the in vivo efficacy of two dipeptidyl peptidase-4 (DPP-4) inhibitors: this compound (also known as GRC-8200) and the widely-used Sitagliptin. While both compounds share the same mechanism of action by preventing the degradation of incretin (B1656795) hormones, a direct head-to-head comparison based on publicly available preclinical in vivo studies is challenging due to the limited availability of such data for this compound. This guide therefore presents a summary of the available clinical efficacy data for this compound alongside established preclinical in vivo efficacy data for Sitagliptin, with the important caveat that this represents an indirect comparison between clinical and preclinical findings.
Quantitative Data Summary
The following tables summarize the available efficacy data for this compound and Sitagliptin. It is crucial to note that the data for this compound is from a Phase IIb clinical trial in humans, while the data for Sitagliptin is from preclinical studies in animal models. This inherent difference in data source must be considered when interpreting the comparison.
Table 1: Comparative Efficacy Data
| Parameter | This compound (Clinical Data) | Sitagliptin (Preclinical Data) |
| Primary Efficacy Endpoint | Reduction in HbA1c | Reduction in blood glucose, Inhibition of plasma DPP-4 activity |
| Key Findings | - Significant reduction in HbA1c from baseline compared to placebo.[1] - Mean average HbA1c reduction of 0.75% with 50mg twice daily dose.[1][2] - Mean average HbA1c reduction of 0.60% with 100mg once daily dose.[1][2] - In patients with baseline HbA1c of 8.5%-10%, reductions of 1.05% (50mg BID) and 0.88% (100mg OD) were observed.[1] | - Dose-dependent inhibition of plasma DPP-4 and reduction in blood glucose in murine models. - In ob/ob mice, a 10 mg/kg dose resulted in >70% DPP-4 inhibition at 8 hours and a ~35% reduction in glucose excursion. - Chronic administration in a rodent model of type 2 diabetes led to significant reductions in postprandial and fasting blood glucose, as well as HbA1c. |
| Dosing Regimen | 50mg twice daily or 100mg once daily (in humans)[1][2] | 10 mg/kg (in ob/ob mice) and other doses in various rodent models. |
| Adverse Effects Noted | Low incidence of hypoglycemia and a neutral effect on body weight.[1] | Not explicitly detailed in the provided preclinical efficacy data. |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and Sitagliptin involves the inhibition of the DPP-4 enzyme. This inhibition prevents the breakdown of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of active GLP-1 and GIP lead to glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in lower blood glucose levels.
References
A Head-to-Head Comparison of Gliptins for Type 2 Diabetes: Spotlight on Melogliptin
A comprehensive analysis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, offering a comparative look at Melogliptin against other established gliptins for researchers and drug development professionals. This guide synthesizes available clinical trial data, experimental protocols, and mechanisms of action to provide a detailed overview of this important class of anti-diabetic agents.
The landscape of oral hypoglycemic agents has been significantly shaped by the advent of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, commonly known as gliptins. These agents offer a therapeutic option for type 2 diabetes mellitus with a low risk of hypoglycemia and a neutral effect on body weight.[1][2] This guide provides a head-to-head comparison of various gliptins, with a special focus on the investigational drug this compound, and is intended for researchers, scientists, and drug development professionals.
This compound: An Investigational DPP-4 Inhibitor
This compound (formerly GRC 8200), developed by Glenmark Pharmaceuticals, is a nitrile- and pyrrolidine-containing small molecule that acts as a Dipeptidyl Peptidase 4 (DPP-4) inhibitor.[3] Early clinical trials showed promise for its use in type 2 diabetes.
Clinical Efficacy of this compound
A 12-week, randomized, double-blind, placebo-controlled Phase IIb clinical trial involving 494 patients with type 2 diabetes demonstrated that this compound significantly improved glycemic control.[4] Key findings from this study include:
-
A mean reduction in HbA1c from baseline of 0.75% in patients receiving 50mg twice daily (p<0.0001 compared to placebo).[4]
-
A mean reduction in HbA1c from baseline of 0.60% in patients receiving 100mg once daily (p<0.0001 compared to placebo).[4]
-
In a subgroup of patients with a higher baseline HbA1c of 8.5%-10%, the mean HbA1c reduction was 1.05% for the 50mg twice-daily dose and 0.88% for the 100mg once-daily dose.[4]
-
The trial also reported a low incidence of hypoglycemia and a neutral effect on body weight.[4]
It is important to note that the development of this compound has not progressed to Phase III trials, and there is a lack of recent publicly available data and no direct head-to-head comparative trials against other gliptins.[3] Therefore, the following comparisons are based on data from trials of other established gliptins.
Head-to-Head Comparison of Established Gliptins
While direct comparative data for this compound is unavailable, extensive research, including head-to-head trials and meta-analyses, has been conducted on other widely used gliptins such as Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. Generally, these gliptins have shown similar efficacy in reducing HbA1c levels, with reported reductions ranging from approximately 0.5% to 0.8%.[5][6]
Efficacy Data from Clinical Trials
The following table summarizes the typical HbA1c reduction observed with various gliptins as monotherapy or in combination with metformin.
| Gliptin | Typical HbA1c Reduction (as monotherapy or add-on to metformin) |
| This compound | 0.60% - 0.75%[4] |
| Sitagliptin | ~0.6% - 0.8%[7] |
| Vildagliptin | ~0.5% - 0.8%[5] |
| Saxagliptin | ~0.5% - 0.8%[5] |
| Linagliptin | ~0.5% - 0.8%[6] |
| Alogliptin | ~0.5% - 0.8%[6] |
Note: The efficacy of each gliptin can vary based on baseline HbA1c, patient population, and duration of treatment.
Safety and Tolerability Profile
DPP-4 inhibitors are generally well-tolerated.[2] The most common side effects include headache, nasopharyngitis, and upper respiratory tract infections.[5] The risk of hypoglycemia is low when used as monotherapy or in combination with metformin.[2]
| Feature | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Hypoglycemia Risk | Low[4] | Low[2] | Low[2] | Low[2] | Low[6] | Low[2] |
| Effect on Body Weight | Neutral[4] | Neutral[5] | Neutral[5] | Neutral[5] | Neutral[6] | Neutral[6] |
| Common Adverse Events | Not extensively reported | Headache, nasopharyngitis[5] | Headache, nasopharyngitis[5] | Headache, nasopharyngitis[5] | Nasopharyngitis[6] | Headache, upper respiratory tract infection[6] |
| Heart Failure Risk | Data not available | No increased risk | Data not available | Potential increased risk of hospitalization[6] | No increased risk | Potential increased risk of hospitalization[6] |
| Renal Impairment Dose Adjustment | Data not available | Required | Required | Required | Not required | Required |
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors exert their glucose-lowering effects by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) secretion from pancreatic α-cells.[8][9]
Figure 1. Signaling pathway of DPP-4 inhibitors.
Experimental Protocols
The evaluation of DPP-4 inhibitors involves a series of preclinical and clinical experiments to determine their efficacy, safety, and pharmacokinetic/pharmacodynamic profiles.
Key Experimental Assays
-
DPP-4 Inhibition Assay: This in vitro assay measures the potency of a compound in inhibiting the DPP-4 enzyme. It typically involves incubating the recombinant human DPP-4 enzyme with a fluorogenic or chromogenic substrate in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition, is then determined.[10]
-
Oral Glucose Tolerance Test (OGTT): This is a standard in vivo test to assess glucose tolerance. After an overnight fast, a baseline blood glucose level is measured. The subject then consumes a standardized glucose solution, and blood glucose levels are monitored at regular intervals (e.g., 30, 60, 90, and 120 minutes) to determine the body's ability to clear glucose from the bloodstream. This test is crucial for evaluating the efficacy of anti-diabetic drugs.[11]
-
HbA1c Measurement: Glycated hemoglobin (HbA1c) is a long-term marker of glycemic control, reflecting the average blood glucose levels over the preceding 2-3 months. It is a primary endpoint in most clinical trials for anti-diabetic drugs.[12]
Figure 2. Drug development workflow for a DPP-4 inhibitor.
Logical Framework for Gliptin Comparison
When comparing different gliptins, a logical framework should be applied, considering multiple factors beyond just HbA1c reduction.
Figure 3. Framework for comparing gliptins.
Conclusion
References
- 1. Measuring and reporting glycemic control in clinical trials: building a path to consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of dipeptidyl peptidase 4 inhibitors: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. Glenmark Pharmaceuticals's Novel Molecule for Diabetes, this compound to Enter Phase III Trials - BioSpace [biospace.com]
- 5. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 6. droracle.ai [droracle.ai]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myths and methodologies: Assessing glycaemic control and associated regulatory mechanisms in human physiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.profil.com [blog.profil.com]
Validating the selectivity of Melogliptin against other dipeptidyl peptidases
A comprehensive review of available data on the selectivity of the dipeptidyl peptidase-4 (DPP-4) inhibitor Melogliptin reveals a notable lack of publicly accessible quantitative information to definitively validate its selectivity against other key dipeptidyl peptidases, such as DPP-8 and DPP-9. While the importance of high selectivity for DPP-4 inhibitors is well-established to minimize potential off-target effects, specific comparative data for this compound remains largely unpublished in the public domain.
Diabetes mellitus is a global health concern, and DPP-4 inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes. Their therapeutic action lies in preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release.
The Critical Role of Selectivity
The dipeptidyl peptidase family consists of several closely related enzymes, including DPP-4, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). While DPP-4 is the primary target for the therapeutic effect of "gliptin" drugs, inhibition of other DPP enzymes, particularly DPP-8 and DPP-9, has been associated with adverse effects in preclinical studies, including hematological and immunological toxicities. Therefore, a high degree of selectivity for DPP-4 over other DPP family members is a crucial safety and efficacy parameter for any DPP-4 inhibitor.
This compound: Development and Available Data
This compound, also known as GRC-8200, was developed by Glenmark Pharmaceuticals as a novel DPP-4 inhibitor. Clinical trials have been conducted to evaluate its efficacy and safety in patients with type 2 diabetes. Phase IIb clinical trial results, for instance, demonstrated that this compound effectively improved glycemic control. However, these studies primarily focused on clinical endpoints such as HbA1c reduction and overall safety and tolerability, without publishing detailed in vitro enzymatic selectivity data.
Despite extensive searches of scientific literature and public databases, specific quantitative data, such as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values, for this compound against a panel of dipeptidyl peptidases (DPP-4, DPP-8, DPP-9, FAP, etc.) are not publicly available. This absence of data prevents a direct and quantitative comparison of this compound's selectivity profile with that of other established DPP-4 inhibitors.
Comparative Landscape of DPP-4 Inhibitor Selectivity
For context, the selectivity of other marketed DPP-4 inhibitors has been characterized and is often highlighted in their respective product profiles. For example, some inhibitors are known to have over 10,000-fold selectivity for DPP-4 compared to DPP-8 and DPP-9. This high selectivity is a key feature emphasized to assure a favorable safety profile. Without similar data for this compound, a direct comparison is not feasible.
Experimental Protocol for Determining DPP Selectivity
The selectivity of a DPP-4 inhibitor is typically determined through in vitro enzymatic assays. A generalized protocol for such an experiment is outlined below.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against DPP-4, DPP-8, and DPP-9 to assess its selectivity.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Test compound (this compound) and reference inhibitors.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives).
-
Microplate reader capable of fluorescence detection.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant enzymes and the fluorogenic substrate are diluted to their optimal working concentrations in the assay buffer.
-
Compound Dilution: The test compound is serially diluted to create a range of concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well or 384-well plate format. A mixture of the enzyme and varying concentrations of the test compound is pre-incubated.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The plate is incubated at a controlled temperature (e.g., 37°C), and the fluorescence generated from the cleavage of the substrate is measured at regular intervals using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition at each concentration of the test compound is determined relative to a control with no inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a suitable pharmacological model.
-
Selectivity Calculation: The selectivity is determined by calculating the ratio of IC50 values for the off-target enzymes (e.g., DPP-8, DPP-9) to the IC50 value for the target enzyme (DPP-4).
Below is a conceptual workflow for such an experiment.
Conclusion
While this compound has shown promise as a DPP-4 inhibitor in clinical trials, a comprehensive and objective comparison of its selectivity against other dipeptidyl peptidases is hampered by the lack of publicly available, quantitative experimental data. For researchers, scientists, and drug development professionals, access to such data is paramount for a thorough evaluation of a compound's pharmacological profile and its potential for a favorable safety margin. The publication of in vitro selectivity data for this compound would be a valuable contribution to the scientific community, allowing for a more complete assessment of its place within the therapeutic class of DPP-4 inhibitors.
A Comparative Analysis of the Pharmacodynamic Effects of Different DPP-4 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have become a cornerstone in the management of type 2 diabetes mellitus. By preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these drugs enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release. While all DPP-4 inhibitors share this common mechanism, they exhibit distinct pharmacodynamic profiles stemming from differences in their chemical structure, potency, selectivity, and binding kinetics. This guide provides a comparative analysis of the pharmacodynamic effects of five commonly used DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin, supported by experimental data to aid in research and drug development.
Mechanism of Action: The Incretin Pathway
DPP-4 is a serine protease that rapidly inactivates incretin hormones. DPP-4 inhibitors competitively and reversibly bind to the active site of the DPP-4 enzyme, thereby preventing the degradation of GLP-1 and GIP.[1] This leads to an increase in the circulating concentrations of active incretins, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon secretion from α-cells, ultimately leading to improved glycemic control.[2]
Caption: Signaling pathway of DPP-4 inhibitors.
Comparative In Vitro Potency and Selectivity
The intrinsic inhibitory activity of DPP-4 inhibitors is a key determinant of their pharmacodynamic effect. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, is also a critical parameter, as off-target inhibition can lead to adverse effects.[3][4]
| Inhibitor | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) | Reference |
| Sitagliptin | 18 | >2600 | >2600 | [5] |
| Vildagliptin | 62 | >200 | >200 | [5] |
| Saxagliptin | 50 | >400 | >80 | [5] |
| Linagliptin | 1 | >10000 | >10000 | [5] |
| Alogliptin | <10 | >10000 | >10000 | [5] |
Comparative In Vivo Pharmacodynamic Effects
The in vivo pharmacodynamic effects of DPP-4 inhibitors are assessed through their ability to inhibit plasma DPP-4 activity, increase active GLP-1 levels, and consequently improve glucose tolerance. While direct head-to-head clinical trials comparing all five inhibitors are limited, data from various studies provide insights into their relative effects.[6][7][8]
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| DPP-4 Inhibition (at therapeutic doses) | ~80% over 24h[9] | >80% over 24h (twice daily dosing) | >80% over 24h | >80% over 24h | >90% over 24h |
| Active GLP-1 Levels (fold increase) | 2-3 fold[8] | 2-3 fold[10] | 1.5-3 fold[10] | 2-3 fold | 2-fold |
| Effect on Insulin Secretion | Increased[11] | Increased[11] | Increased | Increased | Increased |
| Effect on Glucagon Secretion | Suppressed[2] | Suppressed[2] | Suppressed | Suppressed | Suppressed |
| Effect on Glucose Excursion (post-OGTT) | Reduced | Reduced | Reduced | Reduced | Reduced |
Note: The reported values are approximations derived from multiple sources and may vary depending on the study design, patient population, and dosage.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the DPP-4 enzyme by 50% (IC50).
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitors (Sitagliptin, Vildagliptin, etc.)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the recombinant DPP-4 enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for in vitro DPP-4 inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of a DPP-4 inhibitor on glucose disposal in a living organism.
Materials:
-
Experimental animals (e.g., C57BL/6 mice)
-
DPP-4 inhibitor
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.[12][13]
-
Administer the DPP-4 inhibitor or vehicle control orally at a specified time before the glucose challenge.[14]
-
At time 0, administer a bolus of glucose solution orally.[13][14]
-
Collect blood samples from the tail vein at baseline (0 min) and at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[15]
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Measurement of Active GLP-1 Levels
This is typically performed using a sandwich enzyme-linked immunosorbent assay (ELISA).[16][17][18]
Materials:
-
Plasma samples collected from subjects treated with DPP-4 inhibitors.
-
Active GLP-1 ELISA kit (containing capture antibody-coated plate, detection antibody, standards, and substrate).
-
Plate washer and reader.
Procedure:
-
Collect blood samples in tubes containing a DPP-4 inhibitor and other protease inhibitors to prevent ex vivo degradation of GLP-1.[17]
-
Centrifuge the blood to obtain plasma.
-
Follow the specific instructions of the ELISA kit. Generally, this involves:
-
Adding standards and plasma samples to the antibody-coated wells.
-
Incubating to allow active GLP-1 to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody that binds to a different epitope of GLP-1.
-
Adding a substrate that reacts with the enzyme-linked detection antibody to produce a measurable signal.
-
-
Read the absorbance using a plate reader.
-
Construct a standard curve and determine the concentration of active GLP-1 in the samples.[18][19][20]
Logical Comparison of DPP-4 Inhibitors
The selection of a DPP-4 inhibitor for research or clinical development often involves a multi-faceted comparison of their pharmacodynamic and pharmacokinetic properties.
Caption: Logical framework for comparing DPP-4 inhibitors.
Conclusion
While all DPP-4 inhibitors effectively enhance the incretin system, they exhibit notable differences in their pharmacodynamic profiles. Linagliptin and Alogliptin demonstrate the highest in vitro potency and selectivity. In vivo, all five inhibitors achieve significant and sustained DPP-4 inhibition, leading to a 2 to 3-fold increase in active GLP-1 levels and subsequent improvements in glucose homeostasis. The choice of a specific DPP-4 inhibitor in a research or development context should be guided by a comprehensive evaluation of these pharmacodynamic parameters in conjunction with their pharmacokinetic properties. This guide provides a foundational comparison to inform such decisions.
References
- 1. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 9. meded101.com [meded101.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. anshlabs.com [anshlabs.com]
- 19. ibl-international.com [ibl-international.com]
- 20. s3.amazonaws.com [s3.amazonaws.com]
Benchmarking Melogliptin's potency against commercially available DPP-4 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Melogliptin's potency in comparison to commercially available Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The data presented is intended to offer an objective overview supported by experimental evidence to aid in research and development efforts within the field of type 2 diabetes therapeutics.
Introduction to DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are crucial for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[1] this compound (also known as GRC-8200) is a DPP-4 inhibitor developed by Glenmark Pharmaceuticals.[3] This guide evaluates its in vitro potency against other established DPP-4 inhibitors.
Comparative In Vitro Potency
The in vitro potency of DPP-4 inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the DPP-4 enzyme activity in vitro. A lower IC50 value indicates a higher potency.
The following table summarizes the reported IC50 values for this compound and a selection of commercially available DPP-4 inhibitors against the human DPP-4 enzyme. It is important to note that IC50 values can vary between different studies and experimental conditions.
| DPP-4 Inhibitor | IC50 (nM) for Human DPP-4 Enzyme | Reference |
| This compound | 1.61 (recombinant), 2.92 (plasma) | [4] |
| Sitagliptin | 18 | [5] |
| 19 | [6] | |
| Vildagliptin | 3.5 | [5] |
| 62 | [6] | |
| Saxagliptin | 26 | [5] |
| 50 | [6] | |
| Linagliptin | 1 | [6] |
| Alogliptin | <10 | |
| 24 | [6] |
Experimental Protocols
A standardized and robust experimental protocol is essential for the accurate determination and comparison of the in vitro potency of DPP-4 inhibitors. Below is a representative methodology for a fluorometric in vitro DPP-4 enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the DPP-4 enzyme.
Principle: This assay is based on the cleavage of a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. The enzymatic cleavage releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of fluorescence increase is directly proportional to the DPP-4 activity. An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound (this compound) and reference inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted test compound or reference inhibitor to the wells of the 96-well microplate.
-
Add the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a specified period (e.g., 30-60 minutes) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of DPP-4 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Figure 1. DPP-4 Signaling Pathway and Mechanism of this compound Action.
Figure 2. Experimental Workflow for In Vitro DPP-4 Inhibition Assay.
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ovid.com [ovid.com]
- 5. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Melogliptin Research: A Comparative Analysis
An in-depth review of the available clinical data for the investigational dipeptidyl peptidase-4 (DPP-4) inhibitor, Melogliptin, and its comparison with established alternatives in the treatment of type 2 diabetes.
This guide provides a comprehensive comparison of the published research findings for this compound with those of other widely-used DPP-4 inhibitors. Due to the apparent discontinuation of this compound's development after Phase II clinical trials, no independent validation studies have been published. Therefore, this guide will focus on an objective comparison of this compound's Phase IIb data with the extensive Phase III clinical trial data available for approved DPP-4 inhibitors, namely Sitagliptin (B1680988), Vildagliptin, Saxagliptin (B632), and Alogliptin. This analysis is intended for researchers, scientists, and drug development professionals to offer a perspective on this compound's potential efficacy and safety profile in the context of established treatment options.
Executive Summary
This compound, developed by Glenmark Pharmaceuticals, demonstrated promising results in a Phase IIb clinical trial, showing significant reductions in HbA1c with a favorable safety profile, including a low incidence of hypoglycemia and a neutral effect on body weight.[1] However, with no further clinical development reported since 2015, a direct comparison with independently validated research is not possible.[2] This guide bridges that gap by juxtaposing this compound's performance with the well-documented efficacy and safety of approved DPP-4 inhibitors. The data presented herein is collated from publicly available clinical trial results.
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety data from the this compound Phase IIb trial and pivotal Phase III monotherapy trials of comparator DPP-4 inhibitors.
Table 1: Comparison of HbA1c Reduction in Monotherapy Trials
| Drug | Dose | Trial Duration | Baseline HbA1c (%) | Placebo-Subtracted Mean Change in HbA1c (%) | Reference |
| This compound | 50mg BID | 12 weeks | Not Reported | -0.75 | [1] |
| 100mg QD | 12 weeks | Not Reported | -0.60 | [1] | |
| Sitagliptin | 100mg QD | 24 weeks | ~8.0 | -0.79 | [3][4] |
| Vildagliptin | 50mg BID | 24 weeks | ~8.4 - 8.7 | ~-1.0 (vs. baseline) | [2] |
| Saxagliptin | 5mg QD | 24 weeks | ~7.9 | -0.46 | [1][5] |
| Alogliptin | 25mg QD | 26 weeks | ~7.9 - 8.1 | -0.59 | [6] |
Table 2: Comparison of Fasting Plasma Glucose (FPG) Reduction in Monotherapy Trials
| Drug | Dose | Trial Duration | Placebo-Subtracted Mean Change in FPG (mg/dL) | Reference |
| This compound | Not Reported | 12 weeks | Not Reported | |
| Sitagliptin | 100mg QD | 24 weeks | -17.1 | [3][4] |
| Vildagliptin | 50mg BID | 12 weeks | -19.8 | [7] |
| Saxagliptin | 5mg QD | 24 weeks | -15.0 | [5] |
| Alogliptin | 25mg QD | 26 weeks | -19.9 | [8] |
Table 3: Comparison of Safety Profile in Monotherapy Trials
| Drug | Incidence of Hypoglycemia | Effect on Body Weight | Reference |
| This compound | Low incidence | Neutral | [1] |
| Sitagliptin | Similar to placebo | Neutral | [3][4][9] |
| Vildagliptin | Low incidence (0% - 0.7%) | Neutral | [2] |
| Saxagliptin | Low risk, similar to placebo | Neutral | [1][5][10] |
| Alogliptin | Similar to placebo | Neutral | [6][8] |
Experimental Protocols
This compound: Phase IIb Study
The Phase IIb trial for this compound was a 12-week, randomized, double-blind, placebo-controlled, parallel-group study involving 494 patients with type 2 diabetes mellitus.[1] The primary efficacy endpoint was the change in HbA1c from baseline. Safety and tolerability were also assessed.
Comparator DPP-4 Inhibitors: Pivotal Phase III Monotherapy Trials (General Methodologies)
The data for Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin are derived from their respective pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled monotherapy trials, typically with a duration of 24 to 26 weeks.
-
Patient Population: The studies generally enrolled adult patients with type 2 diabetes who had inadequate glycemic control (typically HbA1c between 7.5% and 10.0%) with diet and exercise alone.
-
Inclusion Criteria (Common):
-
Diagnosis of type 2 diabetes.
-
Age 18 years or older.
-
HbA1c within a specified range at screening.
-
Stable body weight.
-
-
Exclusion Criteria (Common):
-
History of type 1 diabetes or diabetic ketoacidosis.
-
Recent use of other antihyperglycemic agents.
-
Significant renal or hepatic impairment.
-
History of pancreatitis.
-
-
Primary Efficacy Endpoint: The primary outcome measure was typically the change in HbA1c from baseline to the end of the study period.
-
Secondary Efficacy Endpoints: These often included the change in fasting plasma glucose (FPG) from baseline and the proportion of patients achieving a target HbA1c level (e.g., <7.0%).
-
Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, with a particular focus on the incidence of hypoglycemia. Body weight changes were also recorded.
-
Statistical Analysis: Efficacy analyses were generally performed on the intent-to-treat population using an analysis of covariance (ANCOVA) model, with the change from baseline as the dependent variable and baseline value and treatment group as factors.
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
Dipeptidyl peptidase-4 (DPP-4) inhibitors, including this compound and the comparator drugs, exert their glucose-lowering effects by enhancing the incretin (B1656795) system. The following diagram illustrates the general signaling pathway.
Conclusion
Based on the available Phase IIb data, this compound demonstrated efficacy in reducing HbA1c in patients with type 2 diabetes, with a magnitude of effect that appears to be within the range of other established DPP-4 inhibitors.[1] Its reported safety profile, particularly the low incidence of hypoglycemia and neutral impact on body weight, is also consistent with the known characteristics of this drug class.[1]
However, the lack of Phase III data and independent validation studies makes it impossible to definitively assess its long-term efficacy, safety, and overall place in the therapeutic landscape. The data from the comprehensive Phase III programs for Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin have established their roles as effective and well-tolerated treatment options for type 2 diabetes. While this compound showed early promise, its development appears to have been discontinued, leaving its full potential unrealized. This comparative guide serves to contextualize the initial findings for this compound within the broader class of DPP-4 inhibitors, providing a valuable reference for the scientific community.
References
- 1. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimizing the risk of hypoglycemia with vildagliptin: Clinical experience, mechanistic basis, and importance in type 2 diabetes management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Effect of the dipeptidyl peptidase-4 inhibitor sitagliptin as monotherapy on glycemic control in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of saxagliptin monotherapy in treatment-naïve patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. takeda.com [takeda.com]
- 7. rima.org [rima.org]
- 8. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ono-pharma.com [ono-pharma.com]
- 10. dovepress.com [dovepress.com]
In Vivo Validation of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors' Effect on Incretin Levels: A Comparative Guide
Disclaimer: An extensive search of publicly available scientific literature and clinical trial databases did not yield any specific in vivo validation data for the effect of Melogliptin on incretin (B1656795) levels. Therefore, this guide provides a comparative analysis of other well-established dipeptidyl peptidase-4 (DPP-4) inhibitors—Sitagliptin, Vildagliptin (B1682220), and Linagliptin (B1675411)—as representative examples of this drug class. The data presented is intended to provide insight into the expected pharmacological effects of DPP-4 inhibitors on incretin hormones.
Introduction to Incretins and DPP-4 Inhibition
The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake. They play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. However, the biological activity of these hormones is short-lived, as they are rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).
DPP-4 inhibitors are a class of oral anti-diabetic agents that work by blocking the DPP-4 enzyme. This inhibition prevents the breakdown of endogenous GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their insulin-stimulating and glucagon-suppressing effects. This action ultimately leads to improved glycemic control in patients with type 2 diabetes mellitus.
Comparative Analysis of DPP-4 Inhibitors on Incretin Levels
The following table summarizes quantitative data from various in vivo studies on the effects of Sitagliptin, Vildagliptin, and Linagliptin on active GLP-1 and GIP levels. It is important to note that direct head-to-head trials comparing the effects of these drugs on incretin levels are limited. The data presented are from different studies with varying methodologies, subject populations (animal models and human subjects), and analytical techniques, which should be considered when making comparisons.
| Drug | Subject/Model | Dosage | Duration | Effect on Active GLP-1 | Effect on Active GIP | Reference |
| Sitagliptin | Mice | 10 mg/kg | 3 weeks | Increased plasma active GLP-1 levels to 6.56 ± 1.3 pmol/L (compared to 1.2 ± 0.3 pmol/L in controls) | Data not provided | [1] |
| Healthy Humans | 100 mg | Single dose | Augmented total and intact GLP-1 | Augmented total GIP | [2] | |
| Type 2 Diabetes Patients | 50 mg/day | 24 weeks | Significantly elevated fasting plasma active GLP-1 | Significantly elevated fasting plasma active GIP | [3] | |
| Vildagliptin | Type 2 Diabetes Patients | 50 mg twice daily | 28 days | More than doubled mean plasma levels of intact GLP-1 | Markedly increased mean plasma levels of intact GIP | [4] |
| Type 2 Diabetes Patients | 100 mg daily | 4 weeks | Increased postprandial intact GLP-1 levels | Data not provided | [5] | |
| Linagliptin | Diet-Induced Obese Mice | 3 mg/kg/day | 14 days | Significantly elevated plasma concentrations of active GLP-1 | Significantly elevated plasma concentrations of active GIP | [6] |
| Type 2 Diabetes Patients | 5 mg | 28 days | Increased intact GLP-1 AUEC(0-2h) by +18.1 pmol/h/L vs. placebo | Increased intact GIP AUEC(0-2h) by +91.4 pmol/h/L vs. placebo | [7] | |
| Type 2 Diabetes Patients with and without renal impairment | 5 mg once daily | 8 days | Significant increase in intact GLP-1 levels during an OGTT | Significant increase in intact GIP levels during an OGTT | [8] |
*AUEC(0-2h): Area under the effect curve from 0 to 2 hours.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of DPP-4 inhibitors.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method to assess glucose tolerance and the effect of pharmacological interventions in a murine model.[2][9][10]
a. Animal Preparation:
-
Animals: Male C57BL/6J mice, 8-12 weeks old.
-
Acclimatization: House animals for at least one week before the experiment under controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
Fasting: Fast mice for 6 hours prior to the OGTT with free access to water.
b. Drug Administration:
-
Administer the DPP-4 inhibitor (e.g., Sitagliptin, 10 mg/kg) or vehicle (e.g., saline) via oral gavage 30-60 minutes before the glucose challenge.
c. Glucose Challenge:
-
Administer a 2 g/kg body weight solution of D-glucose (50% w/v) via oral gavage.
d. Blood Sampling and Glucose Measurement:
-
Collect blood samples from the tail vein at baseline (0 minutes, before glucose administration) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations immediately using a glucometer.
e. Incretin Level Measurement:
-
For incretin analysis, collect blood into EDTA-coated tubes containing a DPP-4 inhibitor (e.g., vildagliptin or a specific inhibitor cocktail) to prevent ex vivo degradation of active GLP-1 and GIP.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Measurement of Active Incretin Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying active GLP-1 and GIP in plasma samples.[11][12][13][14]
a. Principle:
-
A sandwich ELISA is typically used, employing two specific antibodies that bind to different epitopes on the active form of the incretin hormone (e.g., GLP-1 (7-36) amide).
-
One antibody is coated onto the microplate well, and the other is conjugated to an enzyme (e.g., horseradish peroxidase, HRP) for detection.
b. Assay Procedure (Example for Active GLP-1):
-
Sample Preparation: Thaw plasma samples on ice.
-
Assay Plate Preparation: Add standards, controls, and plasma samples to the wells of the antibody-coated microplate.
-
Incubation: Add the HRP-conjugated detection antibody and incubate to allow the formation of the "sandwich" complex (capture antibody - active GLP-1 - detection antibody).
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that reacts with the HRP to produce a colored product.
-
Signal Detection: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Quantification: Calculate the concentration of active GLP-1 in the samples by comparing their absorbance to the standard curve.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Incretin signaling pathway and the mechanism of action of DPP-4 inhibitors.
Experimental Workflow
Caption: Experimental workflow for in vivo validation of a DPP-4 inhibitor's effect.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Relationships among Postprandial Plasma Active GLP-1 and GIP Excursions, Skeletal Muscle Mass, and Body Fat Mass in Patients with Type 2 Diabetes Treated with Either Miglitol, Sitagliptin, or Their Combination: A Secondary Analysis of the MASTER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibl-international.com [ibl-international.com]
- 7. Physiological and pharmacological actions of glucagon like peptide-1 (GLP-1) in domestic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute effects of linagliptin on intact and total glucagon-like peptide-1 and gastric inhibitory polypeptide levels in insulin-dependent type 2 diabetes patients with and without moderate renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. ibl-america.com [ibl-america.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. epitopediagnostics.com [epitopediagnostics.com]
A Comparative Analysis of Melogliptin and Other DPP-4 Inhibitors on Pancreatic Beta-Cell Preservation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Melogliptin and its impact on pancreatic beta-cell preservation, benchmarked against other prominent DPP-4 inhibitors: Sitagliptin (B1680988), Vildagliptin (B1682220), and Linagliptin (B1675411). This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies.
Introduction to this compound and the DPP-4 Inhibitor Class
This compound (formerly GRC 8200) is a nitrile- and pyrrolidine-containing small molecule developed by Glenmark Pharmaceuticals that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] As a member of the gliptin class, its primary mechanism of action is to prevent the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By increasing the levels of active incretins, DPP-4 inhibitors enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and have been shown to exert protective effects on pancreatic beta-cells.[4]
A 12-week, randomized, double-blind, placebo-controlled Phase IIb clinical trial involving 494 patients with type 2 diabetes demonstrated that this compound significantly improved glycemic control.[5] Patients receiving 50mg of this compound twice daily experienced a mean average reduction in HbA1c of 0.75% compared to placebo, while a 100mg once-daily dose resulted in a 0.60% reduction.[5] The study also highlighted this compound's favorable safety and tolerability profile, with a low incidence of hypoglycemia and a neutral effect on body weight.[5] Despite these promising early results, the development of this compound appears to have been discontinued, with no recent clinical trial data or publications available.
Due to the limited public data on the direct effects of this compound on beta-cell mass, apoptosis, and proliferation, this guide will extrapolate its potential impact based on the established class effects of DPP-4 inhibitors and compare these inferred properties with the extensively studied profiles of Sitagliptin, Vildagliptin, and Linagliptin.
Comparative Efficacy in Beta-Cell Preservation
The preservation of beta-cell mass and function is a critical therapeutic goal in the management of type 2 diabetes. DPP-4 inhibitors, as a class, have demonstrated beneficial effects on beta-cell health in numerous preclinical and clinical studies. These effects are primarily mediated through the potentiation of GLP-1 signaling.
Effects on Beta-Cell Mass and Apoptosis
Preclinical studies in various animal models of diabetes have shown that treatment with DPP-4 inhibitors can lead to an increase in beta-cell mass. This is achieved through a dual mechanism of inhibiting apoptosis (programmed cell death) and promoting beta-cell proliferation.
For instance, a study on a rodent model of type 2 diabetes showed that chronic administration of a sitagliptin analog preserved pancreatic beta-cell mass and function.[6] Treatment with the sitagliptin analog led to a dose-dependent increase in the number of insulin-positive beta-cells, normalizing the beta-cell mass and the beta-cell-to-alpha-cell ratio.[6] Similarly, vildagliptin has been shown to reduce beta-cell apoptosis in diabetic mice, an effect associated with the attenuation of endoplasmic reticulum stress.[7] In one study, vildagliptin treatment for 6 weeks inhibited beta-cell apoptosis, as evidenced by lower numbers of TUNEL-positive nuclei and decreased caspase-3 activity in the islets of diabetic mice compared to an untreated group.[7]
Linagliptin has also demonstrated protective effects on beta-cells. In a study using human islets exposed to diabetogenic conditions (high glucose, palmitate, and cytokines), both linagliptin and sitagliptin significantly reduced beta-cell apoptosis.[8]
| Drug | Model System | Key Findings on Beta-Cell Mass and Apoptosis | Reference |
| This compound | Inferred from class effect | Expected to reduce beta-cell apoptosis and preserve beta-cell mass. | N/A |
| Sitagliptin | High-fat diet/streptozotocin-induced diabetic mice | Dose-dependently increased the number of insulin-positive beta-cells, normalizing beta-cell mass.[6] | [6] |
| Human islets in vitro | Significantly reduced beta-cell apoptosis induced by glucotoxicity, lipotoxicity, and cytokines.[8] | [8] | |
| Vildagliptin | db/db mice | Inhibited beta-cell apoptosis by reducing TUNEL-positive cells and caspase-3 activity.[7] | [7] |
| Linagliptin | Human islets in vitro | Significantly reduced beta-cell apoptosis under diabetogenic conditions.[8] | [8] |
Effects on Beta-Cell Proliferation
In addition to inhibiting apoptosis, DPP-4 inhibitors have been shown to stimulate the proliferation of existing beta-cells. This regenerative potential is a key aspect of their beta-cell preserving effects.
Studies have shown that linagliptin can restore beta-cell proliferation in human islets that have been impaired by exposure to high glucose, palmitate, or cytokines.[8] Sitagliptin, in combination with metformin, has been found to preserve beta-cell mass by both inhibiting apoptosis and increasing proliferation in a transgenic rat model of type 2 diabetes.[9]
| Drug | Model System | Key Findings on Beta-Cell Proliferation | Reference |
| This compound | Inferred from class effect | Expected to promote beta-cell proliferation. | N/A |
| Sitagliptin | Transgenic rats (human islet amyloid polypeptide) | In combination with metformin, increased beta-cell replication.[9] | [9] |
| Vildagliptin | KK-Ay mice | Increased beta-cell mass, suggesting a proliferative effect.[10] | [10] |
| Linagliptin | Human islets in vitro | Restored beta-cell proliferation under conditions of metabolic stress.[8] | [8] |
Effects on Beta-Cell Function
Beyond preserving beta-cell mass, DPP-4 inhibitors also improve the function of existing beta-cells, leading to enhanced glucose-stimulated insulin secretion (GSIS).
Clinical studies have consistently demonstrated that DPP-4 inhibitors improve markers of beta-cell function. A meta-analysis of randomized controlled trials showed that sitagliptin significantly improved the homeostasis model assessment of beta-cell function (HOMA-B).[9] Vildagliptin has been shown to improve model-assessed beta-cell function in patients with type 2 diabetes by increasing the insulin secretory rate.[11] A one-year study of vildagliptin in drug-naive patients with type 2 diabetes showed a significant increase in beta-cell secretory capacity.[12] Linagliptin has been shown to restore beta-cell function in isolated human islets exposed to a diabetic milieu.[13]
| Drug | Study Population/Model | Key Findings on Beta-Cell Function | Reference |
| This compound | Patients with Type 2 Diabetes | Improved glycemic control (HbA1c reduction), suggesting enhanced beta-cell function.[5] | [5] |
| Sitagliptin | Patients with Type 2 Diabetes | Significantly improved HOMA-B.[9] | [9] |
| Vildagliptin | Patients with Type 2 Diabetes | Increased insulin secretory rate and beta-cell secretory capacity.[11] | [12] |
| Linagliptin | Human islets in vitro | Restored glucose-stimulated insulin secretion in islets under metabolic stress.[13] | [13] |
Signaling Pathways and Experimental Workflows
The beneficial effects of DPP-4 inhibitors on beta-cell preservation are primarily mediated through the enhancement of the GLP-1 receptor signaling pathway.
Experimental workflows to assess beta-cell preservation typically involve islet isolation followed by specific assays for apoptosis, proliferation, and function.
Detailed Experimental Protocols
Pancreatic Islet Isolation from Mice
This protocol describes the isolation of pancreatic islets from mice using collagenase digestion.
Materials:
-
Collagenase P solution (1 mg/mL in HBSS)
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
Procedure:
-
Anesthetize the mouse according to approved institutional animal care protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Cannulate the common bile duct and clamp it at the ampulla of Vater.
-
Perfuse the pancreas with cold collagenase P solution through the common bile duct until the pancreas is fully distended.[5][14]
-
Excise the distended pancreas and place it in a conical tube on ice.
-
Incubate the pancreas in a 37°C water bath with gentle shaking to allow for enzymatic digestion.[5]
-
Stop the digestion by adding cold HBSS with serum.
-
Wash the digested tissue by centrifugation and resuspend in HBSS.
-
Purify the islets from the acinar tissue using a density gradient centrifugation (e.g., Ficoll).[15]
-
Collect the islet-rich fraction from the interface of the gradient.
-
Wash the islets with HBSS and hand-pick under a stereomicroscope to ensure purity.
-
Culture the isolated islets in RPMI-1640 medium overnight before subsequent experiments.
Assessment of Beta-Cell Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in pancreatic tissue sections.
Materials:
-
Paraffin-embedded pancreatic tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Anti-fluorescein antibody conjugated with horseradish peroxidase (HRP)
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[16]
-
Permeabilize the tissue by incubating with Proteinase K.[16]
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.[16][17]
-
Stop the reaction and wash the slides.
-
Incubate with an anti-fluorescein antibody-HRP conjugate.
-
Detect the signal by adding the DAB substrate, which will produce a brown precipitate at the site of apoptosis.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections, mount with a coverslip, and visualize under a light microscope. Apoptotic nuclei will appear brown.
Assessment of Beta-Cell Proliferation (Ki67 Staining)
Ki67 is a nuclear protein associated with cellular proliferation. Immunohistochemical staining for Ki67 is used to identify proliferating cells in pancreatic islets.
Materials:
-
Paraffin-embedded pancreatic tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against Ki67
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections as described for the TUNEL assay.
-
Perform antigen retrieval by heating the sections in citrate buffer to unmask the Ki67 epitope.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding using a blocking serum.
-
Incubate the sections with the primary anti-Ki67 antibody overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP complex.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, mount, and visualize under a microscope. Proliferating nuclei will be stained brown.
Assessment of Beta-Cell Function (Glucose-Stimulated Insulin Secretion - GSIS)
The GSIS assay measures the ability of isolated islets to secrete insulin in response to different glucose concentrations.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Pre-incubate batches of size-matched islets in KRBH buffer with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.[18]
-
Transfer the islets to a 96-well plate (typically 3-5 islets per well) containing fresh KRBH with low glucose and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.[18]
-
Replace the low-glucose buffer with KRBH containing high glucose and incubate for another hour at 37°C. Collect the supernatant for stimulated insulin measurement.[11]
-
After the secretion experiment, lyse the islets to measure their total insulin content.
-
Measure the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit.
-
Calculate the stimulation index as the ratio of insulin secreted at high glucose to that secreted at low glucose.
Conclusion
While direct experimental data on this compound's impact on beta-cell preservation is not publicly available, its classification as a DPP-4 inhibitor and positive Phase IIb clinical trial results in glycemic control suggest that it likely shares the beta-cell protective properties of its class. Extensive research on other DPP-4 inhibitors, including Sitagliptin, Vildagliptin, and Linagliptin, has robustly demonstrated their ability to preserve beta-cell mass by inhibiting apoptosis and promoting proliferation, as well as to enhance beta-cell function. These effects are primarily mediated through the potentiation of GLP-1 signaling pathways. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these and other novel anti-diabetic compounds. Further research would be necessary to definitively characterize the specific effects of this compound on beta-cell biology.
References
- 1. Differential Effects of Linagliptin on the Function of Human Islets Isolated from Non-diabetic and Diabetic Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Therapeutic Approaches for Preserving or Restoring Pancreatic β-Cell Function and Mass [e-dmj.org]
- 5. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 6. Chronic inhibition of dipeptidyl peptidase-4 with a sitagliptin analog preserves pancreatic beta-cell mass and function in a rodent model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase-4 inhibitor, vildagliptin, inhibits pancreatic beta cell apoptosis in association with its effects suppressing endoplasmic reticulum stress in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. An Update on the Effect of Incretin-Based Therapies on β-Cell Function and Mass [e-dmj.org]
- 10. Vildagliptin preserves the mass and function of pancreatic β cells via the developmental regulation and suppression of oxidative and endoplasmic reticulum stress in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The DPP-4 inhibitor linagliptin restores β-cell function and survival in human isolated islets through GLP-1 stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A protocol for islet isolation from mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. promega.com [promega.com]
- 17. biotna.net [biotna.net]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Melogliptin
For researchers and drug development professionals, the culmination of experimentation is not merely in the data accrued, but in the safe and responsible management of all materials, including the disposal of investigational compounds like melogliptin. Adherence to proper disposal protocols is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step plan for the proper disposal of this compound, ensuring that its final handling is conducted with the utmost care and responsibility.
Immediate Safety and Disposal Plan
This compound, as a pharmacologically active substance, requires careful handling and a specific disposal pathway to prevent environmental contamination and ensure personnel safety. The primary and recommended method for the disposal of this compound and its associated waste is incineration by a licensed hazardous material disposal company . Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol
1. Segregation and Collection:
-
Isolate all this compound waste, including unused or expired bulk powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated labware (e.g., vials, pipette tips, flasks), and experimental residues.
-
Collect these materials in a designated, leak-proof, and robust waste container.
2. Labeling:
-
Clearly label the waste container with "this compound Waste for Incineration."
-
Include essential information such as the date of waste generation and the name of the responsible laboratory or researcher.
3. Storage:
-
Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
Ensure that the storage practices comply with all institutional and local regulations for chemical waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound. If a specific SDS for this compound is unavailable, a sheet for a similar compound from the same class (e.g., a gliptin) can provide guidance on handling.
5. Documentation:
-
Maintain meticulous records of the amount of this compound waste generated, the date of collection, and the date it was transferred to the disposal contractor.
-
Retain all disposal manifests and certificates of destruction provided by the contractor for your records.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several key regulatory bodies. Understanding their roles is crucial for ensuring compliance.
| Regulatory Agency | Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[2][3] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities.[3] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion.[2] While this compound is not currently a controlled substance, it is important to be aware of DEA regulations for other compounds in the laboratory. |
| State Regulations | Many states have their own regulations regarding pharmaceutical waste disposal that may be more stringent than federal laws.[2] It is essential to be familiar with and adhere to your specific state's requirements. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Melogliptin
Disclaimer: No specific Safety Data Sheet (SDS) for Melogliptin could be located. The following guidance is based on safety data for structurally similar compounds, such as other gliptins, and general best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers should always perform a risk assessment and consult with their institution's safety officer before handling any new compound.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.
Quantitative Data Summary
As no specific occupational exposure limits for this compound are available, the following table provides general information and data for similar compounds, which should be used as a conservative guide.
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₂₁FN₆O | [1][2][3][4] |
| Molecular Weight | 320.37 g/mol | [2][3][4] |
| CAS Number | 868771-57-7 | [1][2][4] |
| Appearance | Solid | [2] |
| Occupational Exposure Limits | Not Established for this compound. Handle as a potent compound. | N/A |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. This guidance is based on recommendations for handling hazardous drugs.[5][6][7]
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated, powder-free, disposable gloves.[5] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[5] Change the outer glove immediately if contaminated and both pairs regularly. |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical splash goggles that conform to ANSI Z87.1 or equivalent standards.[8] A full-face shield should be worn over the goggles when there is a risk of splashes or aerosols.[2][7] |
| Body Protection | Disposable Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][6] Gowns should be changed immediately after a spill or every two to three hours during continuous work.[6] |
| Respiratory Protection | NIOSH-approved Respirator | For handling powders outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.[6][8] Ensure proper fit testing and training. |
| Foot Protection | Shoe Covers | Disposable, skid-resistant shoe covers should be worn over laboratory-appropriate, closed-toe footwear.[6] |
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. The designated handling area, typically a certified chemical fume hood or biological safety cabinet, should be clean and uncluttered.[7]
-
Weighing and Reconstitution: All handling of powdered this compound must be performed within a containment device such as a chemical fume hood to minimize the risk of inhalation.[7] Use appropriate tools and techniques to prevent aerosolization.
-
Transport: When moving this compound within the laboratory, use sealed, clearly labeled, and impact-resistant secondary containers.[9]
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all disposable PPE as hazardous waste.[10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, weighing papers, and empty vials, must be disposed of as hazardous chemical waste.[7]
-
Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, leak-proof container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by the institution's certified hazardous waste management provider.[9] Follow all local, state, and federal regulations for hazardous waste disposal.
Mandatory Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound [drugfuture.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C15H21FN6O | CID 11623906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. This compound - AdisInsight [adisinsight.springer.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. pharmacy.limu.edu.ly [pharmacy.limu.edu.ly]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
